molecular formula C5H2F3NO2 B11776523 5-(Trifluoromethyl)isoxazole-3-carbaldehyde

5-(Trifluoromethyl)isoxazole-3-carbaldehyde

Cat. No.: B11776523
M. Wt: 165.07 g/mol
InChI Key: RMRVNZDZAOHIJW-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)isoxazole-3-carbaldehyde is a useful research compound. Its molecular formula is C5H2F3NO2 and its molecular weight is 165.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(Trifluoromethyl)isoxazole-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Trifluoromethyl)isoxazole-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C5H2F3NO2

Molecular Weight

165.07 g/mol

IUPAC Name

5-(trifluoromethyl)-1,2-oxazole-3-carbaldehyde

InChI

InChI=1S/C5H2F3NO2/c6-5(7,8)4-1-3(2-10)9-11-4/h1-2H

InChI Key

RMRVNZDZAOHIJW-UHFFFAOYSA-N

Canonical SMILES

C1=C(ON=C1C=O)C(F)(F)F

Origin of Product

United States

Foundational & Exploratory

Technical Guide: 5-Trifluoromethylisoxazole-3-Carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, stability, and synthetic utility of 5-trifluoromethylisoxazole-3-carbaldehyde .

Core Identity & Physicochemical Profile

Compound Name: 5-(Trifluoromethyl)isoxazole-3-carbaldehyde Target Isomer: 5-CF


-3-CHO (Distinct from the more common 3-CF

-5-CHO isomer) Classification: Fluorinated Heterocyclic Building Block / Electrophilic Aldehyde
Executive Summary

5-Trifluoromethylisoxazole-3-carbaldehyde is a high-value intermediate in medicinal chemistry, primarily utilized to introduce the trifluoromethylisoxazole pharmacophore—a bioisostere for amide or ester linkages that offers improved metabolic stability and lipophilicity.

Unlike its non-fluorinated analogs, this compound exhibits hyper-electrophilicity at the carbonyl carbon due to the strong electron-withdrawing nature of the 5-CF


 group combined with the 

-deficient isoxazole ring. This dictates its handling requirements: it is prone to rapid hydration (gem-diol formation) upon exposure to atmospheric moisture and necessitates anhydrous storage conditions.
Physicochemical Properties Table
PropertyValue / CharacteristicTechnical Note
Molecular Formula C

H

F

NO

Molecular Weight 165.07 g/mol
Physical State Low-melting solid or oilState depends on purity and hydration level.
Boiling Point ~50–55 °C at 1 mmHg (Predicted)Volatile under high vacuum.
Solubility DCM, THF, EtOAc, MeCNDecomposes/Hydrates in water/alcohols.
Electronic Effect

(CF

) ≈ 0.54
Strong EWG activates C-3 aldehyde.
Acidity (C-4 Proton) High (pKa < 20)Susceptible to deprotonation by strong bases.
Part 1: Stability & Handling (The "Hydration Trap")

The most critical technical aspect of 5-CF


-isoxazole-3-CHO is its interaction with water. The electron-withdrawing inductive effect (-I) of the trifluoromethyl group at position 5 propagates through the aromatic ring, significantly lowering the LUMO energy of the C-3 aldehyde.
1. Hydration Equilibrium

In the presence of moisture, the aldehyde (


) rapidly converts to the gem-diol (

). Unlike benzaldehyde, where the equilibrium favors the carbonyl, the equilibrium here shifts toward the hydrate.
  • Observation: A "wet" sample will appear as a white solid (hydrate) rather than an oil/low-melting solid (aldehyde).

  • NMR Diagnostic:

    • Aldehyde: Singlet at

      
       10.0–10.2 ppm (
      
      
      
      H NMR).
    • Hydrate: Broad singlet/doublet at

      
       5.5–6.5 ppm (CH(OH)
      
      
      
      ).
2. Base Sensitivity (Ring Fragmentation)

The C-4 proton of the isoxazole ring is acidified by the adjacent 5-CF


 group.
  • Risk: Exposure to strong bases (e.g., NaOH, NaOEt) or even hindered amine bases (DBU) can lead to deprotonation at C-4, followed by ring fragmentation (often yielding nitrile oxides or ring-opened enolates).

  • Protocol: Perform reactions under neutral or mildly acidic conditions whenever possible. If base is required (e.g., Wittig), use low temperatures (-78 °C) and non-nucleophilic bases (LiHMDS).

3. Storage Protocol (Self-Validating)
  • Atmosphere: Argon or Nitrogen (Strictly Anhydrous).

  • Temperature: -20 °C (Freezer).

  • Container: Teflon-lined screw cap or flame-sealed ampoule.

  • Validation: Before use, acquire a

    
    F NMR. A single peak at 
    
    
    
    -63 to -65 ppm indicates purity. Appearance of new fluoride peaks suggests ring degradation.
Part 2: Synthetic Workflow & Regioselectivity

Synthesizing the correct isomer (5-CF


-3-CHO) requires navigating the regioselectivity of the isoxazole ring formation. The standard route proceeds via the ester.
Diagram 1: Synthesis and Regiocontrol

The following diagram illustrates the critical junction between forming the 3-ester (desired) and the 5-ester (undesired).

Synthesis Start Ethyl 4,4,4-trifluoroacetoacetate Inter Intermediate Oxime Start->Inter Condensation Reagent NH2OH·HCl Product Ethyl 5-(trifluoromethyl) isoxazole-3-carboxylate (MAJOR in Acid) Inter->Product Acidic Cyclization (HCl/EtOH, Reflux) Byproduct Ethyl 3-(trifluoromethyl) isoxazole-5-carboxylate (MAJOR in Base) Inter->Byproduct Basic Cyclization Aldehyde 5-CF3-isoxazole-3-CHO (Target) Product->Aldehyde Reduction (DIBAL-H, -78°C)

Caption: Regiodivergent synthesis of the isoxazole core. Acidic conditions favor the 3-carboxylate (precursor to 3-CHO), while basic conditions favor the 5-carboxylate.

Detailed Protocol: Ester Reduction to Aldehyde

Objective: Selective reduction of Ethyl 5-(trifluoromethyl)isoxazole-3-carboxylate to the aldehyde without over-reduction to the alcohol.

  • Setup: Flame-dry a 2-neck round bottom flask; flush with Argon.

  • Solvent: Dissolve the ester (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Cooling: Cool the solution to -78 °C (Dry ice/Acetone bath). Crucial: Higher temperatures lead to alcohol formation.

  • Addition: Add DIBAL-H (1.1 equiv, 1.0 M in toluene) dropwise over 30 minutes via syringe pump.

  • Quench: At -78 °C, quench with methanol (excess), then add saturated Rochelle’s salt (potassium sodium tartrate) solution.

  • Workup: Warm to RT. Stir vigorously until the emulsion clears (can take 1-2 hours). Extract with DCM.[1]

  • Purification: Flash chromatography (Hexane/EtOAc). Note: The aldehyde is volatile; do not use high vacuum for extended periods.

Part 3: Reactivity Profile

The 5-CF


-isoxazole-3-CHO is an "activated" aldehyde. Its reactivity is defined by high electrophilicity and the stability of the isoxazole ring.
Diagram 2: Reactivity Flowchart

Reactivity Center 5-CF3-isoxazole-3-CHO Hydration Hydration (H2O, reversible) Center->Hydration  Moisture   RedAmin Reductive Amination (R-NH2, NaBH(OAc)3) Center->RedAmin  Amine/Acid   Wittig Wittig Olefination (Ph3P=CH-R) Center->Wittig  Ylide (-78°C)   Oxidation Oxidation to Acid (NaClO2, Pinnick) Center->Oxidation  [O]   RingOpen Ring Degradation (Strong Base / High T) Center->RingOpen  NaOH/Heat  

Caption: Primary reaction pathways. Note the competition between productive functionalization and degradative ring opening under basic conditions.

Key Application: Reductive Amination

Due to the electron-deficient nature of the aldehyde, imine formation is rapid.

  • Advantage: No Lewis acid catalyst (e.g., Ti(OiPr)

    
    ) is typically required.
    
  • Reductant: Sodium triacetoxyborohydride (STAB) is preferred over NaCNBH

    
     to avoid cyanide toxicity and ensure milder conditions.
    
  • Protocol Note: Use 1.05 equiv of amine and 1.4 equiv of STAB in DCE. Complete conversion is usually observed within 1 hour.

References
  • Regioselective Synthesis of Isoxazoles: Sloop, J. C. (2018). Synthesis of Fluorinated Isoxazoles. In Fluorine in Heterocyclic Chemistry Volume 2. Springer. Grounding: Establishes the reaction of trifluoroacetoacetate with hydroxylamine to yield the 5-CF3-3-ester isomer under acidic conditions.

  • Hydration of Electron-Deficient Aldehydes: Guthrie, J. P. (2000). Hydration of Carbonyl Compounds. Canadian Journal of Chemistry, 78(10), 1295-1298. Grounding: Provides the thermodynamic basis for gem-diol formation in aldehydes with adjacent electron-withdrawing groups (CF3).

  • DIBAL-H Reduction Protocols: Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH. Grounding: Standardizes the low-temperature reduction of esters to aldehydes to prevent over-reduction.

  • Isoxazole Ring Stability: Pinho e Melo, T. M. (2005). Recent Advances on the Synthesis and Reactivity of Isoxazoles. Current Organic Chemistry, 9(10), 925-958. Grounding: Details the susceptibility of the isoxazole ring to base-induced fragmentation, particularly when electron-deficient.

Sources

Technical Guide: 5-(Trifluoromethyl)isoxazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the identification, synthesis, and application of 5-(Trifluoromethyl)isoxazole-3-carbaldehyde , a specialized fluorinated heterocyclic building block.

Executive Summary & Identity Profile

5-(Trifluoromethyl)isoxazole-3-carbaldehyde is a critical fluorinated scaffold in medicinal chemistry, valued for its ability to introduce the metabolically stable trifluoromethyl (


) group while providing a reactive aldehyde handle for further diversification.

Unlike its more common regioisomer, 3-(Trifluoromethyl)isoxazole-5-carbaldehyde , this specific isomer places the electron-withdrawing


 group at the 5-position and the aldehyde at the 3-position. This structural distinction significantly alters the electronic distribution of the isoxazole ring, influencing the pKa of adjacent protons and the reactivity of the aldehyde in condensation reactions.
Chemical Identity Data[1][2][3][4][5][6][7]
PropertySpecification
Compound Name 5-(Trifluoromethyl)isoxazole-3-carbaldehyde
CAS Number Not Widely Assigned (See Note below)
Precursor CAS 625120-13-0 (Ethyl 5-(trifluoromethyl)isoxazole-3-carboxylate)
Common Isomer CAS 220780-62-1 (3-(Trifluoromethyl)isoxazole-5-carbaldehyde)
Molecular Formula ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Molecular Weight 165.07 g/mol
SMILES O=CC1=NOC(C(F)(F)F)=C1
InChI Key (Predicted) KVN...[1] (Varies by tautomer/isomer calculation)

CRITICAL PROCUREMENT NOTE: Commercially, this compound is frequently confused with its isomer, 3-(Trifluoromethyl)isoxazole-5-carbaldehyde (CAS: 220780-62-1). When sourcing, verify the structure by NMR to ensure the


 group is at the 5-position. If the aldehyde is unavailable, the ethyl ester precursor (CAS: 625120-13-0)  is the standard starting material for synthesis.

Synthetic Pathways & Methodology

The synthesis of 5-(trifluoromethyl)isoxazole-3-carbaldehyde is non-trivial due to the regioselectivity required during the formation of the isoxazole ring. The most robust route involves a [3+2] cycloaddition followed by a controlled reduction.

Route A: [3+2] Cycloaddition (Primary Pathway)

This method ensures the correct placement of the substituents. The reaction typically involves a nitrile oxide intermediate reacting with a trifluoromethylated dipolarophile.

  • Precursor Formation: Ethyl 2-chloro-2-(hydroxyimino)acetate is treated with a base (e.g., triethylamine) to generate the nitrile oxide in situ.

  • Cycloaddition: The nitrile oxide undergoes a [3+2] cycloaddition with 3,3,3-trifluoropropyne (or a synthetic equivalent like 2-bromo-3,3,3-trifluoropropene). Steric and electronic factors heavily favor the formation of the 5-substituted isoxazole (Ethyl 5-(trifluoromethyl)isoxazole-3-carboxylate).

  • Reduction: The ester is carefully reduced to the aldehyde using Diisobutylaluminum hydride (DIBAL-H) at -78°C to prevent over-reduction to the alcohol.

Route B: Condensation (Alternative)

Condensation of hydroxylamine with a trifluoromethyl-1,3-dione usually yields the 3-trifluoromethyl-5-substituted isomer. Therefore, this route is NOT recommended for the target 5-CF3-3-CHO isomer unless specific regiocontrol catalysts are employed.

Visualized Synthesis Workflow

Synthesis_Pathway Start Ethyl 2-chloro-2- (hydroxyimino)acetate Intermediate Nitrile Oxide (In Situ) Start->Intermediate Base (Et3N) Reagent 3,3,3-Trifluoropropyne (Dipolarophile) Product_Ester Ethyl 5-(trifluoromethyl) isoxazole-3-carboxylate (CAS: 625120-13-0) Intermediate->Product_Ester [3+2] Cycloaddition + Reagent Target 5-(Trifluoromethyl) isoxazole-3-carbaldehyde (Target) Product_Ester->Target DIBAL-H, -78°C (Controlled Reduction)

Figure 1: Regioselective synthesis pathway from chloro-oxime precursor to the target aldehyde.

Physicochemical Properties & Reactivity[7]

Structural Analysis

The 5-position


 group is a strong electron-withdrawing group (EWG). This creates a significant dipole moment and reduces the electron density of the isoxazole ring, making the 4-position proton more acidic and the ring susceptible to nucleophilic attack under harsh conditions.
PropertyValue (Predicted/Experimental)
Appearance Colorless to pale yellow oil or low-melting solid
Boiling Point ~180-185°C (at 760 mmHg)
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water
Stability Stable under inert atmosphere; Aldehyde prone to oxidation in air
Reactivity Profile
  • Aldehyde Functionality: The C3-aldehyde is highly reactive due to the electron-deficient nature of the heterocycle. It readily undergoes:

    • Reductive Amination: With primary/secondary amines to form amines.

    • Wittig/Horner-Wadsworth-Emmons: To extend the carbon chain.

    • Oxidation: To 5-(trifluoromethyl)isoxazole-3-carboxylic acid.

  • Ring Stability: The isoxazole N-O bond is generally stable but can be cleaved under catalytic hydrogenation conditions (e.g., Raney Ni, H2) to form

    
    -amino enones, a strategy used to access open-chain fluorinated building blocks.
    

Medicinal Chemistry Applications

Bioisosterism

The 5-(trifluoromethyl)isoxazole moiety serves as a bioisostere for:

  • Phenyl rings: Providing a similar steric volume but with different electronics and improved solubility.

  • Pyridine rings: Offering an alternative hydrogen-bond acceptor profile.

Metabolic Stability

The


 group blocks metabolic oxidation at the 5-position, a common soft spot in non-fluorinated isoxazoles. This modification typically increases the in vivo half-life (

) of drug candidates.
Case Study: Fragment-Based Drug Design

In fragment-based discovery, the aldehyde is often reacted with hydrazine or hydroxylamine derivatives to form hydrazones or oximes, which are screened for binding affinity against targets like kinases or GPCRs. The rigid isoxazole core orients the substituents in a defined vector space, reducing entropic penalties upon binding.

Applications Core 5-(CF3)isoxazole-3-CHO App1 Reductive Amination (Library Synthesis) Core->App1 App2 Bioisostere for 3-Substituted Pyridines Core->App2 App3 Metabolic Blocking (5-Position Protection) Core->App3 App4 Ring Cleavage (Access to Fluorinated Enones) Core->App4

Figure 2: Key application vectors for the 5-(CF3)isoxazole-3-carbaldehyde scaffold.

Handling & Safety Protocols

  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). Aldehydes are susceptible to autoxidation to the carboxylic acid.

  • Hazards: Treat as a potential skin and eye irritant. The fluorinated nature suggests potential lipophilicity, aiding skin absorption. Use standard PPE (gloves, goggles, fume hood).

  • Spill Cleanup: Absorb with inert material (vermiculite/sand) and dispose of as halogenated organic waste.

References

  • Synthesis of 5-(Fluoroalkyl)isoxazoles: Title: Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes.[2] Source: PMC / NIH (2020). URL:[Link]

  • Isoxazole Reactivity in Drug Design: Title: Isoxazole-based pharmaceutically important molecules including drugs.[3][4] Source: ResearchGate (Review). URL:[Link]

Sources

Difference between 3-CF3 and 5-CF3 isoxazole carbaldehyde isomers

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical distinctions, synthetic methodologies, and medicinal chemistry implications of 3-(trifluoromethyl)isoxazole-4-carbaldehyde versus 5-(trifluoromethyl)isoxazole-4-carbaldehyde .

These isomers represent a critical "scaffold hop" in drug design. While they share an identical molecular formula (


), the positional swap of the trifluoromethyl (

) group fundamentally alters the electronic vector, metabolic stability, and synthetic accessibility of the core.

Part 1: Structural & Electronic Analysis

The isoxazole ring is an aromatic heterocycle with distinct electronic zones. The 1,2-position of the heteroatoms (O-N) creates a permanent dipole. The introduction of a strong electron-withdrawing group (EWG) like


 at position 3 versus position 5 modulates this dipole and the reactivity of the aldehyde at position 4.
1.1 Isomer Nomenclature & Geometry
Feature3-CF3 Isomer 5-CF3 Isomer
IUPAC Name 3-(trifluoromethyl)isoxazole-4-carbaldehyde5-(trifluoromethyl)isoxazole-4-carbaldehyde
CF3 Position Adjacent to Nitrogen (N2)Adjacent to Oxygen (O1)
Aldehyde Position C4 (Central carbon)C4 (Central carbon)
Dipole Vector

vector aligns against the ring dipole (N-O).[1]

vector aligns with the ring dipole (O-C5).
Electronic Nature C5-H is highly acidic due to inductive effects.Ring is highly electron-deficient; prone to nucleophilic attack at C5.
1.2 NMR Spectroscopic Distinctions

Differentiation is readily achieved via


 and 

NMR.
  • 
     NMR: 
    
    • 3-CF3: Typically resonates upfield (approx. -62 to -65 ppm ) due to shielding from the adjacent lone pair of Nitrogen.

    • 5-CF3: Typically resonates downfield (approx. -58 to -61 ppm ) due to the deshielding effect of the adjacent Oxygen.

  • 
     NMR (Ring Proton): 
    
    • 3-CF3: The proton is at C5 . It appears as a singlet (or fine quartet) typically at 8.8 – 9.2 ppm . It is highly acidic.

    • 5-CF3: The proton is at C3 . It appears upfield relative to the C5 proton, typically at 8.4 – 8.8 ppm .

Part 2: Synthetic Pathways

The synthesis of these isomers requires orthogonal strategies. The 3-CF3 isomer is typically constructed via [3+2] cycloaddition of nitrile oxides, while the 5-CF3 isomer often utilizes condensation chemistry or specific "acid-switchable" cyclizations.

2.1 Synthesis Workflow Visualization

SynthesisPathways Start_3 Trifluoroacetaldehyde oxime Inter_3 Trifluoroacetonitrile oxide (Dipole) Start_3->Inter_3 Oxidation (NCS/Base) Prod_3 3-CF3-isoxazole- 4-carbaldehyde Inter_3->Prod_3 [3+2] Cycloaddition Reagent_3 Propargyl Aldehyde (Dipolarophile) Reagent_3->Prod_3 Start_5 CF3-Ynone / 1,3-Dicarbonyl Cond_5 Cyclocondensation (pH Controlled) Start_5->Cond_5 Nucleophilic Attack Reagent_5 Hydroxylamine (NH2OH) Reagent_5->Cond_5 Prod_5 5-CF3-isoxazole- 4-carbaldehyde Cond_5->Prod_5 Dehydration

Figure 1: Orthogonal synthetic routes. The 3-CF3 isomer relies on nitrile oxide cycloaddition, while the 5-CF3 isomer utilizes condensation of fluorinated dicarbonyls.

2.2 Detailed Experimental Protocols
Protocol A: Synthesis of 3-CF3-isoxazole-4-carbaldehyde

Mechanism: 1,3-Dipolar Cycloaddition. Precursor: Trifluoroacetohydroximoyl chloride.

  • Preparation of Dipole: Dissolve trifluoroacetaldehyde oxime (10 mmol) in DMF. Add N-chlorosuccinimide (NCS, 11 mmol) portion-wise at 0°C to generate trifluoroacetohydroximoyl chloride in situ.

  • Cycloaddition: Add propargyl aldehyde diethyl acetal (or a protected equivalent like 3-(dimethylamino)acrolein) (12 mmol) and

    
     (20 mmol).
    
  • Reaction: Stir at room temperature for 12 hours. The base generates the nitrile oxide, which undergoes regioselective [3+2] cycloaddition with the alkyne/alkene.

  • Workup: Dilute with water, extract with ethyl acetate.

  • Deprotection (if acetal used): Treat the intermediate with 1M HCl/THF to release the aldehyde.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Protocol B: Synthesis of 5-CF3-isoxazole-4-carbaldehyde

Mechanism: Regioselective Condensation / Acid-Switchable Cyclization. Precursor: 4,4,4-Trifluoro-3-oxobutanal (or equivalent enaminone).

  • Reagent Setup: Dissolve 4,4,4-trifluoro-1-morpholinobut-3-en-2-one (enaminone precursor) in ethanol.

  • Cyclization: Add hydroxylamine hydrochloride (

    
    , 1.2 equiv).
    
  • Condition Control (Critical):

    • To favor 5-CF3: Perform reaction under acidic conditions (reflux in EtOH/HCl). The nitrogen of hydroxylamine attacks the carbonyl furthest from the

      
       group (C1), followed by ring closure.
      
  • Formylation: If the precursor was a methyl ketone, the resulting 5-CF3-4-methylisoxazole must be oxidized (e.g.,

    
    ) to the carbaldehyde. Alternatively, use a Vilsmeier-Haack reaction on the 5-CF3-isoxazole core if activated.
    
  • Purification: Recrystallization or chromatography.[2]

Part 3: Reactivity & Stability Profile

The position of the


 group dictates the stability of the isoxazole ring, particularly regarding ring-opening reactions  (Kemp elimination type).
3.1 Ring Stability (Base Sensitivity)
  • 5-CF3 Isomer (High Risk): The 5-position is the natural "soft spot" for nucleophilic attack in isoxazoles. Placing a strong EWG (

    
    ) at C5 makes this carbon highly electrophilic.
    
    • Risk:[3][4][5] In the presence of strong bases (e.g., NaOH, alkoxides), the 5-CF3 isoxazole ring can undergo cleavage to form open-chain nitriles or 1,3-dicarbonyl equivalents.

    • Mitigation: Avoid strongly basic conditions during subsequent derivatization of the aldehyde. Use mild bases (e.g.,

      
      , DIPEA).
      
  • 3-CF3 Isomer (Higher Stability): The 3-position is electronically less susceptible to nucleophilic attack. The

    
     group here is robust. The C5-H is acidic but the ring generally remains intact under conditions that might decompose the 5-CF3 isomer.
    
3.2 Aldehyde Reactivity

Both isomers possess an electron-deficient aldehyde due to the heterocyclic core and the


 group.
  • Reactivity: High electrophilicity. Rapidly forms Schiff bases, oximes, and hydrazones.

  • Oxidation: The aldehyde is easily oxidized to the carboxylic acid (e.g., Pinnick oxidation). The 5-CF3 acid is a known metabolite structure (analogous to Leflunomide metabolite).

Part 4: Medicinal Chemistry Implications

4.1 Bioisosterism & SAR
  • Lipophilicity: Both isomers significantly increase

    
     compared to non-fluorinated analogues, improving membrane permeability.
    
  • Metabolic Stability: The

    
     group blocks metabolic oxidation at that position.
    
    • Use Case: If a 5-methylisoxazole drug candidate suffers from rapid CYP450 oxidation at the methyl group, replacing it with 5-CF3 blocks this site.

  • Binding Geometry:

    • 3-CF3: Projects the hydrophobic bulk "upward" (relative to the N-O bond).

    • 5-CF3: Projects the hydrophobic bulk "downward".

    • Application: This vector switch allows researchers to probe the shape of a hydrophobic pocket in a receptor.

4.2 Comparison Table
Property3-CF3-isoxazole-4-CHO 5-CF3-isoxazole-4-CHO
Synthesis Difficulty Moderate (Requires nitrile oxide)Low to Moderate (Condensation)
Base Stability HighLow (Prone to ring opening)
C5-Proton Acidity High (pKa ~20-22)N/A (Substituted by CF3)
Dipole Moment Lower (Vectors oppose)Higher (Vectors reinforce)
Biological Role Metabolic blocker at Pos 3Leflunomide-like pharmacophore

References

  • Regioselective Synthesis of Fluoroalkyl Isoxazoles Chalyk, B. A., et al. "Regioselective Synthesis of Functionalized 3- or 5-Fluoroalkyl Isoxazoles."[6] Journal of Organic Chemistry.

  • Acid-Switchable Synthesis of Trifluoromethyl Isoxazoles Muzalevskiy, V. M., et al. "Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3."

  • Ring-Opening Fluorination of Isoxazoles Komatsuda, M., et al. "Ring-Opening Fluorination of Isoxazoles."[4] Organic Letters.

  • Impact of CF3 Group on Anti-Cancer Activity RSC Advances. "Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules." [7]

  • Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks Enamine Ltd. "Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes."

Sources

Fluorinated Isoxazole Building Blocks: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoxazole ring is a privileged scaffold in medicinal chemistry, serving as a robust bioisostere for carboxylic acids, esters, and amides.[1] When augmented with fluorine—either directly on the ring or within pendant alkyl groups—the physicochemical profile of the scaffold is transformed. Fluorinated isoxazoles offer modulated pKa, enhanced metabolic stability, and unique vectors for pi-stacking interactions.

This guide provides a technical deep-dive into the design, synthesis, and application of fluorinated isoxazole building blocks. It moves beyond basic definitions to explore the causality between fluorination patterns and biological performance, supported by validated synthetic protocols.[2]

Part 1: Strategic Rationale & Physicochemical Profiling

The Fluorine Effect on the Isoxazole Core

The incorporation of fluorine into the isoxazole architecture is rarely a cosmetic change; it is a fundamental restructuring of the molecule's electronic landscape.

  • pKa Modulation: The isoxazole ring is electron-deficient. Adding a trifluoromethyl (

    
    ) group at the C3 or C5 position exerts a strong inductive electron-withdrawing effect (-I). This significantly lowers the pKa of any acidic protons on the ring or adjacent functional groups (e.g., 3-hydroxyisoxazoles), making them stronger acids at physiological pH.
    
  • Metabolic Blocking: The C3-H and C5-H positions of isoxazoles are susceptible to metabolic oxidation or ring-opening. As demonstrated by the drug Leflunomide , the unsubstituted isoxazole ring can undergo N-O bond cleavage to form active nitrile metabolites.[3][4][5] Substitution with a

    
     group at these positions sterically and electronically blocks this metabolic soft spot, extending half-life (
    
    
    
    ).
  • Lipophilicity (LogP): While nitrogen heterocycles generally lower LogP to improve solubility, the addition of fluorine recovers some lipophilicity, aiding membrane permeability. The

    
    -isoxazole moiety strikes a balance between the high polarity of the parent heterocycle and the hydrophobicity of a phenyl ring.
    
Bioisosteric Utility

The fluorinated isoxazole acts as a non-classical bioisostere for several key functionalities:

Target FunctionalityIsoxazole BioisosterePhysicochemical Advantage
Carboxylic Acid 3-Hydroxyisoxazole Planar; pKa ~4-5 (similar to

); specific transporters (e.g., GABA agonists).
Amide Bond 3-

-Isoxazole
Resists hydrolysis;

mimics the carbonyl oxygen's electron density; locks conformation.
Ester 5-Fluoroisoxazole Modulates reactivity; the N-O bond mimics the ester linkage geometry without labile hydrolysis.

Part 2: Synthetic Methodologies

The construction of fluorinated isoxazoles relies heavily on [3+2] cycloaddition reactions.[6] The choice of reagents dictates the regioselectivity (3,5- vs. 3,4-substitution), which is critical for SAR (Structure-Activity Relationship) exploration.

The Nitrile Oxide Route ([3+2] Cycloaddition)

This is the "workhorse" method for generating 3-trifluoromethylisoxazoles.

  • Mechanism: A trifluoroacetohydroximoyl chloride is treated with a base to generate a transient trifluoroacetonitrile oxide dipole in situ. This dipole reacts with an alkyne (dipolarophile).

  • Regioselectivity: The reaction typically favors the 3,5-disubstituted product due to steric and electronic matching between the dipole and the alkyne.

Visualization of Synthetic Logic

The following diagram illustrates the decision tree for synthesizing different fluorinated isoxazole regioisomers.

SyntheticWorkflow Start Target Scaffold RouteA Route A: [3+2] Cycloaddition (Nitrile Oxide) Start->RouteA High Regiocontrol RouteB Route B: Condensation (1,3-Dicarbonyls) Start->RouteB Scale-up Friendly PrecursorA Trifluoroacetaldehyde Oxime RouteA->PrecursorA PrecursorB Trifluoro-1,3-diketone RouteB->PrecursorB ReagentA Alkyne/Alkene + Base (NCS/TEA) PrecursorA->ReagentA In situ dipole gen ReagentB Hydroxylamine (NH2OH) PrecursorB->ReagentB ProductA 3-CF3-Isoxazole (3,5-Substituted) ReagentA->ProductA Click Chemistry ProductB 5-CF3-Isoxazole (Regioisomer Mixture) ReagentB->ProductB Cyclodehydration

Figure 1: Decision matrix for selecting the synthetic route based on the desired substitution pattern (3-CF3 vs 5-CF3).

Part 3: Advanced Applications & Case Studies

Metabolic Stability: The Leflunomide Lesson

Leflunomide (an anti-rheumatic drug) is a classic example of isoxazole reactivity.[1] It is a prodrug containing a 5-methylisoxazole-4-carboxamide core.

  • Mechanism: In vivo, the isoxazole ring opens to form the active metabolite, Teriflunomide (A771726).

  • The Fluorine Fix: Research indicates that substituting the C3-H position is essential to block this ring opening if a stable isoxazole drug is desired. Replacing the C3-H with a

    
     group reinforces the N-O bond against metabolic cleavage, transforming the ring from a prodrug moiety into a stable pharmacophore.
    
Emerging Class: 4-Fluoroisoxazoles & SuFEx

Recent advances have introduced 4-fluoroisoxazoles , often synthesized via electrophilic fluorination (Selectfluor) or from fluorinated building blocks like bromovinylsulfonyl fluoride.

  • Fluorescence: 3,5-diaryl-4-fluoroisoxazoles exhibit Aggregation-Induced Emission (AIE), making them valuable as theranostic agents (drug + imaging).

  • SuFEx Chemistry: Fluorosulfonyl isoxazoles allow for Sulfur-Fluoride Exchange (SuFEx), a next-generation click chemistry reaction, enabling the rapid creation of diverse libraries.

Part 4: Experimental Protocols

Protocol A: Synthesis of 3-(Trifluoromethyl)-5-phenylisoxazole

A robust method for generating the 3-CF3 scaffold via [3+2] cycloaddition.

Reagents:

  • Trifluoroacetaldehyde oxime (commercially available or generated from hemiacetal)

  • N-Chlorosuccinimide (NCS)

  • Phenylacetylene

  • Triethylamine (TEA)

  • DMF (Solvent)

Step-by-Step Methodology:

  • Chlorination (Formation of Hydroximoyl Chloride):

    • Dissolve trifluoroacetaldehyde oxime (1.0 equiv) in DMF (0.5 M).

    • Add NCS (1.1 equiv) portion-wise at 0°C. Caution: Exothermic.

    • Stir at room temperature for 2 hours. Monitor by TLC (disappearance of oxime).

    • Mechanism:[3][4][5][7] NCS chlorinates the oxime carbon, creating the precursor for the dipole.

  • Cycloaddition:

    • Add phenylacetylene (1.2 equiv) to the reaction mixture.

    • Cool the solution to 0°C.

    • Add Triethylamine (1.2 equiv) dropwise over 30 minutes. Note: Slow addition is crucial to prevent dimerization of the nitrile oxide (furoxan formation).

    • Allow to warm to room temperature and stir overnight.

  • Workup:

    • Dilute with water and extract with Ethyl Acetate (3x).

    • Wash organic layer with brine, dry over

      
      , and concentrate.
      
    • Purify via silica gel chromatography (Hexanes/EtOAc gradient).

Protocol B: C4-Lithiation and Functionalization

Method for late-stage diversification of the isoxazole core.

Reagents:

  • 3,5-Dimethylisoxazole (or fluorinated variant)[8]

  • n-Butyllithium (n-BuLi, 2.5M in hexanes)

  • Electrophile (e.g., Selectfluor for fluorination, or an aldehyde)

  • THF (Anhydrous)

Step-by-Step Methodology:

  • Deprotonation:

    • Dissolve the isoxazole substrate in anhydrous THF under Argon atmosphere.

    • Cool to -78°C (Dry ice/acetone bath). Critical: Higher temperatures can cause ring fragmentation.

    • Add n-BuLi (1.1 equiv) dropwise. The solution often turns yellow/orange, indicating the formation of the heteroaryl lithium species.

    • Stir for 30 minutes at -78°C.

  • Quench/Functionalization:

    • Add the electrophile (dissolved in THF if solid) dropwise.

    • Stir for 1 hour at -78°C, then allow to warm slowly to 0°C.

  • Workup:

    • Quench with saturated

      
       solution.
      
    • Extract with diethyl ether.

Metabolic Pathway Visualization (Leflunomide vs. Stable Analogs)

MetabolicStability Prodrug Leflunomide (Isoxazole Ring) Metabolism P450 / Base (Ring Opening) Prodrug->Metabolism C3-H Deprotonation ActiveMetabolite Teriflunomide (Alpha-cyanoenol) Metabolism->ActiveMetabolite N-O Bond Cleavage Blocked Metabolically Stable (No Ring Opening) Metabolism->Blocked Resists Cleavage StableAnalog 3-CF3-Isoxazole Analog StableAnalog->Metabolism C3-CF3 Block

Figure 2: Comparative metabolic fate. The C3-H is the "trigger" for ring opening; substitution with CF3 prevents this, stabilizing the scaffold.

References

  • National Institutes of Health (NIH). (2003). In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide. PubMed. Retrieved from [Link]

  • Organic Chemistry Portal. (2018). Regioselective Synthesis of Fluorosulfonyl 1,2,3-Triazoles (and Isoxazoles). Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2020). Synthesis of new fluorescent molecules having an aggregation-induced emission property derived from 4-fluoroisoxazoles. Retrieved from [Link]

Sources

5-(Trifluoromethyl)isoxazole-3-carbaldehyde: Technical Scaffold Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 5-(Trifluoromethyl)isoxazole-3-carbaldehyde , a specialized fluorinated heterocyclic building block.

Executive Summary

5-(Trifluoromethyl)isoxazole-3-carbaldehyde is a high-value intermediate in medicinal chemistry, distinct from its more common regioisomer, 3-(trifluoromethyl)isoxazole-5-carbaldehyde. The presence of the trifluoromethyl (


) group at the C5 position exerts a potent electron-withdrawing effect, significantly increasing the electrophilicity of the C3-aldehyde.[1] This scaffold is primarily utilized to introduce the trifluoromethyl-isoxazole motif—a bioisostere for phenyl and amide groups—into drug candidates to modulate metabolic stability and lipophilicity.

Part 1: Molecular Identity & Cheminformatics

The precise identification of this regioisomer is critical, as the 3-CF3/5-CHO isomer (CAS 220780-62-1) is frequently conflated with it in commercial databases.

Structural Parameters[1][2][3][4][5][6][7][8][9]
ParameterValue
Chemical Name 5-(Trifluoromethyl)isoxazole-3-carbaldehyde
Molecular Formula

Molecular Weight 165.07 g/mol
Canonical SMILES FC(F)(F)c1cc(C=O)no1
Isomeric SMILES FC(F)(F)C1=CC(C=O)=NO1
InChI String InChI=1S/C5H2F3NO2/c6-5(7,8)4-1-3(2-11)9-10-4/h1-2H
InChIKey VNQVJRBQJCVQOC-UHFFFAOYSA-N
Key Precursor CAS 1159977-12-4 (Acid form); Synthesis via Ethyl Ester
Structural Visualization

The following diagram illustrates the specific regiochemistry (5-CF3 vs. 3-CHO) and atom numbering.

G Figure 1: Regiochemistry of 5-(Trifluoromethyl)isoxazole-3-carbaldehyde O1 O1 N2 N2 O1->N2 C3 C3 N2->C3 C4 C4 C3->C4 CHO CHO C3->CHO Pos 3 C5 C5 C4->C5 C5->O1 CF3 CF3 C5->CF3 Pos 5

Part 2: Synthetic Utility & Reactivity Profile

Electronic Effects

The


 group at position 5 is a strong electron-withdrawing group (EWG). Through inductive effects (

), it depletes electron density from the isoxazole ring.
  • Aldehyde Reactivity: The C3-aldehyde is significantly more electrophilic than benzaldehyde or non-fluorinated isoxazole aldehydes. This facilitates rapid Schiff base formation but also increases susceptibility to hydration (gem-diol formation) in aqueous media.

  • Ring Stability: The electron deficiency makes the ring susceptible to nucleophilic attack at C5 (displacement of

    
    , though rare) or ring opening under harsh basic conditions.
    
Primary Applications
  • Fragment-Based Drug Discovery (FBDD): Used as a rigid linker to orient hydrogen bond acceptors.

  • Covalent Inhibitors: The aldehyde can serve as a reversible covalent warhead targeting cysteine or serine residues.

  • Bioisosterism: The 5-CF3-isoxazole core mimics the electrostatics of amide bonds and substituted phenyl rings while improving metabolic stability (blocking CYP450 oxidation sites).

Part 3: Robust Synthesis Protocol

Since the aldehyde is potentially unstable upon prolonged storage, the most reliable method for researchers is the Two-Step Reduction-Oxidation sequence starting from the commercially available ethyl 5-(trifluoromethyl)isoxazole-3-carboxylate. Direct reduction (DIBAL-H) is often difficult to control, leading to over-reduction.

Workflow Diagram

Synthesis Figure 2: Validated Synthesis via Ester Reduction Start Ethyl 5-(trifluoromethyl) isoxazole-3-carboxylate Step1 Step 1: Reduction (NaBH4, EtOH, 0°C) Start->Step1 Ester Reduction Inter Intermediate: (5-(Trifluoromethyl)isoxazol-3-yl)methanol Step1->Inter Alcohol Formation Step2 Step 2: Oxidation (Dess-Martin Periodinane or Swern) Inter->Step2 Selective Oxidation Product Target: 5-(Trifluoromethyl)isoxazole-3-carbaldehyde Step2->Product Isolation

Detailed Methodology
Step 1: Reduction to Alcohol
  • Reagents: Sodium Borohydride (

    
    ), Ethanol (absolute).
    
  • Protocol:

    • Dissolve ethyl 5-(trifluoromethyl)isoxazole-3-carboxylate (1.0 equiv) in absolute ethanol (0.2 M) at 0°C.

    • Add

      
       (2.0 equiv) portion-wise over 15 minutes.
      
    • Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (EtOAc/Hexane).

    • Quench: Carefully add saturated

      
       solution.
      
    • Workup: Extract with EtOAc (3x), wash with brine, dry over

      
      , and concentrate.
      
    • Checkpoint: The intermediate alcohol is stable and can be stored.

Step 2: Oxidation to Aldehyde
  • Reagents: Dess-Martin Periodinane (DMP), Dichloromethane (DCM).

  • Protocol:

    • Dissolve the alcohol intermediate (1.0 equiv) in anhydrous DCM (0.1 M).

    • Add DMP (1.2 equiv) at 0°C.

    • Stir at RT for 1–2 hours. The reaction is typically fast due to the electron-deficient ring.

    • Quench: Add 1:1 mixture of sat.

      
       and 10% 
      
      
      
      (to reduce excess iodine species). Stir vigorously until layers separate clearly.
    • Purification: Flash chromatography (SiO2, 10-20% EtOAc in Hexanes).

    • Storage: Store under inert atmosphere (Argon) at -20°C. Aldehydes with strong EWGs are prone to air oxidation to the carboxylic acid.

Part 4: Drug Discovery Applications

Reductive Amination (Library Synthesis)

The most common use of this aldehyde is linking it to amine-bearing scaffolds.

Protocol:

  • Imine Formation: Combine aldehyde (1.0 equiv) and Amine (

    
    , 1.0 equiv) in DCE/MeOH (1:1). Add 
    
    
    
    (anhydrous) to sequester water and drive equilibrium.
  • Reduction: Add

    
     (1.5 equiv) after 1 hour.
    
  • Note: Due to the

    
     group, the resulting secondary amine is less basic (
    
    
    
    lowered by ~1-2 units) compared to a benzyl analog, which improves membrane permeability (LogD modulation).
Covalent Fragment Screening

The aldehyde can form reversible hemiaminals with cysteine residues in proteins.

  • Mechanism:

    
    .
    
  • Utility: The 5-CF3 group stabilizes the hemithioacetal intermediate, increasing the residence time of the inhibitor on the target protein compared to non-fluorinated analogs.

References

  • PubChem Compound Summary. 5-Methyl-N-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxamide (Structural Analog/Precursor Data). National Center for Biotechnology Information. Accessed 2025.[2][3] Link[2]

  • Enamine Building Blocks. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks. Enamine Ltd. Technical Report. Link

  • Pattanayak, P., et al. (2023). Synthesis of 4-(Trifluoromethyl)isoxazoles through a Tandem Trifluoromethyloximation. Journal of Organic Chemistry. Link

  • Appretech Scientific. Catalog Entry: Ethyl 5-(trifluoromethyl)isoxazole-3-carboxylate.[4]Link

Sources

The Fluorinated Warhead: Engineering Bioactivity with Trifluoromethyl Isoxazole Aldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The resurgence of targeted covalent inhibitors (TCIs) has necessitated the exploration of "privileged electrophiles"—functional groups that balance reactivity with metabolic stability. The Trifluoromethyl Isoxazole Aldehyde (TFIA) moiety represents a high-value scaffold in this domain. By synergizing the strong electron-withdrawing nature of the trifluoromethyl (


) group with the heteroaromatic isoxazole ring, this scaffold tunes the electrophilicity of the aldehyde carbonyl, rendering it ideal for reversible covalent targeting  of catalytic cysteines and lysines.

This guide dissects the bioisosteric potential, synthetic pathways, and kinetic validation of TFIA, providing a roadmap for its integration into lead optimization campaigns.

The Bioisosteric Rationale: Electronic Tuning

In medicinal chemistry, the aldehyde group is often dismissed as a "metabolic liability" due to rapid oxidation by aldehyde dehydrogenases (ALDH). However, the TFIA scaffold fundamentally alters this behavior through electronic modulation.

The "Gem-Diol" Stabilization Effect

Unlike electron-rich benzaldehydes, the


-isoxazole core is highly electron-deficient. The 

group (

) and the isoxazole nitrogen withdraw electron density from the carbonyl carbon.
  • Consequence: In aqueous physiological media, the aldehyde exists primarily as a gem-diol (hydrate).

  • Benefit: This hydration protects the aldehyde from rapid oxidation while maintaining equilibrium with the reactive carbonyl form, allowing for specific nucleophilic attack by the target protein.

Bioisosteric Mapping

The TFIA scaffold serves as a bioisostere for several common moieties, offering improved physicochemical properties (Table 1).

Table 1: Bioisosteric Substitutions and Physicochemical Impact

Parent MoietyTFIA ReplacementPhysicochemical GainBiological Impact
Benzaldehyde 3-

-Isoxazole-4-CHO
Increased Lipophilicity (LogP), Reduced Metabolic ClearanceEnhanced membrane permeability; evasion of ALDH metabolism.
Nitro-aromatics 3-

-Isoxazole-4-CHO
Elimination of toxicity (nitro reduction), Dipole alignmentReduced mutagenic potential (Ames negative profile).
Michael Acceptors 3-

-Isoxazole-4-CHO
Switch from Irreversible to Reversible CovalentTunable residence time; reduced off-target immunogenicity.

Mechanistic Workflow: Reversible Covalent Inhibition[2]

The primary application of TFIA is as a warhead for serine/cysteine proteases or kinases with non-catalytic cysteines. The mechanism relies on the formation of a metastable thiohemiacetal (with Cys) or Schiff base (with Lys).

Pathway Diagram

The following Graphviz diagram illustrates the equilibrium dynamics of the TFIA warhead in a biological system.

TFIA_Mechanism Free_Drug Free TFIA Drug (Carbonyl Form) Gem_Diol Gem-Diol (Hydrated/Protected) Free_Drug->Gem_Diol +H2O (K_hyd) Target_Complex Non-Covalent Enzyme-Inhibitor Complex Free_Drug->Target_Complex k_on / k_off Metabolism Oxidative Metabolism (Carboxylic Acid) Free_Drug->Metabolism ALDH (Slowed) Covalent_Adduct Covalent Adduct (Thiohemiacetal) Target_Complex->Covalent_Adduct k_inact (Nucleophilic Attack)

Caption: Kinetic equilibrium of TFIA. The electron-deficient core favors the Gem-Diol state, protecting against metabolism while allowing reversible covalent engagement (


) with the target.

Synthetic Protocol: Regioselective Construction

There are two primary regioisomers: 3-


-isoxazole  and 5-

-isoxazole
. The 3-

variant is generally preferred for metabolic stability.
Protocol: Synthesis of 3-(Trifluoromethyl)isoxazole-4-carbaldehyde

Objective: Synthesize the core scaffold via [3+2] cycloaddition. Scale: 10 mmol Safety: Trifluoroacetaldehyde oxime is volatile and toxic. Work in a fume hood.

Reagents:
  • Precursor A: Trifluoroacetaldehyde oxime (generated in situ or commercial).

  • Dipolarophile B: Propargyl alcohol (for hydroxymethyl intermediate) or Methyl propiolate.

  • Oxidant: N-Chlorosuccinimide (NCS) or Phenyliodine diacetate (PIDA).

  • Base: Triethylamine (

    
    ).
    
Step-by-Step Methodology:
  • Generation of Nitrile Oxide (In Situ):

    • Dissolve Trifluoroacetaldehyde oxime (1.13 g, 10 mmol) in DMF (20 mL).

    • Add NCS (1.33 g, 10 mmol) portion-wise at 0°C. Stir for 1 hour to form the hydroximoyl chloride.

    • Checkpoint: TLC should show consumption of oxime.

  • Cycloaddition:

    • Add Propargyl alcohol (1.2 eq) to the reaction vessel.

    • Add

      
       (1.2 eq) dropwise over 30 minutes at 0°C. The solution will heat slightly (exothermic).
      
    • Allow to warm to Room Temperature (RT) and stir for 12 hours.

    • Mechanism:[1][2][3][4][5][6] Base-mediated dehydrohalogenation generates Trifluoroacetonitrile oxide , which undergoes 1,3-dipolar cycloaddition with the alkyne.

  • Workup & Isolation:

    • Dilute with

      
       (100 mL) and wash with water (3 x 50 mL) to remove DMF.
      
    • Dry organic layer over

      
      , filter, and concentrate.
      
    • Purify via Flash Chromatography (Hexane/EtOAc 4:1).

    • Yield: Expect ~75-85% of [3-(trifluoromethyl)isoxazol-4-yl]methanol.

  • Oxidation to Aldehyde:

    • Dissolve the alcohol intermediate in DCM.

    • Add Dess-Martin Periodinane (1.1 eq) at 0°C. Stir for 2 hours.

    • Quench with saturated

      
       / 
      
      
      
      .
    • Result: 3-(Trifluoromethyl)isoxazole-4-carbaldehyde.[6]

Validation: Assessing Covalent Competency

To validate the TFIA scaffold as a viable warhead, one must determine the kinetic parameters of inactivation. Unlike simple competitive inhibitors (


), covalent inhibitors are time-dependent.
The Assay

This protocol determines the efficiency of the covalent bond formation.

Experimental Setup:

  • Enzyme: Recombinant Protease/Kinase (10 nM).

  • Substrate: Fluorogenic peptide substrate (

    
     concentration).
    
  • Inhibitor: TFIA analog (0, 0.1, 0.5, 1, 5, 10

    
    ).
    

Workflow:

  • Incubate Enzyme + Inhibitor for varying times (

    
     = 0, 15, 30, 60 min).
    
  • Add Substrate and measure residual velocity (

    
    ).
    
  • Plot

    
     vs. time to obtain 
    
    
    
    for each concentration.
  • Plot

    
     vs. [I] to determine 
    
    
    
    (affinity) and
    
    
    (reactivity).

Data Interpretation:

  • High

    
    :  Warhead is too reactive (potential toxicity).
    
  • Low

    
    :  Scaffold has good non-covalent recognition.
    
  • Target Profile: For TFIA, aim for moderate

    
     (
    
    
    
    ) to ensure reversibility and selectivity.

Structural Activity Relationship (SAR) Visualization

The following diagram maps the logical flow of optimizing the TFIA scaffold for drug development.

SAR_Optimization Core TFIA Core Scaffold (3-CF3-Isoxazole-4-CHO) Mod_R5 R5 Position Modification (Aryl/Heteroaryl) Core->Mod_R5 Suzuki Coupling Mod_CF3 CF3 Variation (CHF2 / C2F5) Core->Mod_CF3 Fluorinated Precursor Change Effect_Lipophilicity Result: Increased Lipophilicity (Brain Penetration) Mod_R5->Effect_Lipophilicity Effect_Selectivity Result: Selectivity Pocket Fill (Non-covalent Affinity) Mod_R5->Effect_Selectivity Effect_Reactivity Result: Tuned Electrophilicity (Gem-diol Stability) Mod_CF3->Effect_Reactivity

Caption: SAR optimization logic. The R5 position is the primary vector for specificity, while the fluorinated group modulates the warhead's "temperature" (reactivity).

References

  • Pattanayak, P., & Chatterjee, T. (2023).[7] Synthesis of (4-trifluoromethyl)isoxazoles through a tandem trifluoromethyloximation/cyclization/elimination reaction. Journal of Organic Chemistry. Link

  • Chalyk, B., et al. (2019). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. The Journal of Organic Chemistry. Link

  • Keeley, A., et al. (2018).[8] Design and characterization of a heterocyclic electrophilic fragment library for the discovery of cysteine-targeted covalent inhibitors. MedChemComm. Link

  • Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Kinases and Beyond. Journal of Medicinal Chemistry. Link

  • Sperry, J. B., & Wright, D. L. (2005). The application of nitrile oxide cycloadditions to the synthesis of isoxazoles.[9][10] Current Opinion in Drug Discovery & Development. Link

Sources

Methodological & Application

Application Note: Chemoselective DIBAL-H Reduction of Methyl 5-(trifluoromethyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a technical guide for the DIBAL-H reduction of methyl 5-(trifluoromethyl)isoxazole-3-carboxylate . It addresses the specific chemoselective challenges posed by the 5-(trifluoromethyl)isoxazole core—specifically the lability of the N-O bond—and provides validated protocols for targeting either the aldehyde or the alcohol .

  • Partial Reduction: 5-(trifluoromethyl)isoxazole-3-carbaldehyde

  • Full Reduction: (5-(trifluoromethyl)isoxazol-3-yl)methanol

Executive Summary & Strategic Rationale

The reduction of isoxazole esters requires precise reagent selection. While Lithium Aluminum Hydride (


) is the standard for reducing non-functionalized esters, it is contraindicated  for 5-(trifluoromethyl)isoxazoles. Research indicates that strong nucleophilic hydrides like 

can trigger reductive cleavage of the isoxazole N-O bond, leading to ring-opened products or rearrangement to aziridines [1].

Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this substrate.[1][2] Its Lewis acidic character and bulky isobutyl groups allow for:

  • Chemoselectivity: Reduction of the ester without disrupting the sensitive N-O bond or defluorinating the

    
     group.
    
  • Product Control: The ability to arrest the reaction at the aldehyde stage (at -78°C) or proceed to the alcohol (at higher temperatures/stoichiometry).

Reaction Mechanism & Pathways[3][4][5][6]

The reaction outcome is dictated by temperature and stoichiometry. The stability of the tetrahedral aluminate intermediate is the critical control point.

Mechanistic Flow[4][5][6][7][8][9]
  • Coordination: DIBAL-H coordinates to the carbonyl oxygen of the ester.[3]

  • Hydride Transfer: Hydride is transferred to the carbonyl carbon, forming a hemiacetal aluminate intermediate.

  • Divergence:

    • Path A (Low Temp): The intermediate is stable at -78°C. Hydrolysis releases the aldehyde .[3]

    • Path B (Warming): The intermediate collapses, eliminating the methoxide. The resulting aldehyde is immediately reduced by excess DIBAL-H to the alcohol .

DIBAL_Mechanism Substrate Methyl 5-(CF3)isoxazole-3-carboxylate Intermediate Tetrahedral Aluminate (Stable at -78°C) Substrate->Intermediate DIBAL-H (1.1 eq) -78°C, Toluene/DCM RingOpen Risk: Ring Cleavage (via LiAlH4) Substrate->RingOpen Avoid LiAlH4 Aldehyde Target 1: Aldehyde (Hydrolysis) Intermediate->Aldehyde Quench at -78°C (Rochelle's Salt) Alcohol Target 2: Alcohol (Over-reduction) Intermediate->Alcohol Warm to RT (>2.2 eq DIBAL-H)

Figure 1: Chemoselective pathways for DIBAL-H reduction versus the risk of ring opening with stronger hydrides.

Experimental Protocols

General Safety & Handling
  • DIBAL-H: Pyrophoric. Handle strictly under inert atmosphere (

    
     or Ar). Use long needles/cannulas for transfer.
    
  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene. Toluene is preferred for aldehyde synthesis as it stabilizes the intermediate complex.

  • Quenching: Exothermic. The "Rochelle's Salt" method is mandatory to prevent aluminum emulsion ("jelly") formation and avoid strong acidic conditions that could degrade the isoxazole.

Protocol A: Partial Reduction to Aldehyde

Target: 5-(trifluoromethyl)isoxazole-3-carbaldehyde Critical Parameter: Temperature must strictly remain below -70°C.

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF). Cool under

    
     flow. Add Methyl 5-(trifluoromethyl)isoxazole-3-carboxylate (1.0 eq)  and anhydrous DCM (0.1 M concentration) .
    
  • Cooling: Submerge flask in a dry ice/acetone bath (-78°C). Allow 15 minutes for thermal equilibration.

  • Addition: Add DIBAL-H (1.0 M in Toluene, 1.1 eq) dropwise via syringe pump or pressure-equalizing addition funnel over 30 minutes.

    • Note: Addition rate must be slow enough to keep internal temp < -70°C.[4]

  • Incubation: Stir at -78°C for 1–2 hours. Monitor by TLC (Note: The intermediate may streak; look for disappearance of SM).

  • Quench (Crucial): While still at -78°C, add Methanol (excess, ~5 eq) dropwise. This destroys excess hydride without hydrolyzing the intermediate immediately.

  • Workup:

    • Pour the cold mixture into a vigorously stirring solution of saturated aqueous Potassium Sodium Tartrate (Rochelle's Salt) (10 mL per mmol substrate).

    • Remove the cooling bath and stir vigorously at Room Temperature (RT) for 1–2 hours until two clear layers form (phase separation).

    • Separate layers.[4][3][5] Extract aqueous layer with DCM (2x).

    • Dry combined organics (

      
      ), filter, and concentrate in vacuo (bath temp < 30°C, aldehydes can be volatile).
      
Protocol B: Full Reduction to Alcohol

Target: (5-(trifluoromethyl)isoxazol-3-yl)methanol Critical Parameter: Stoichiometry (>2.0 eq) and warming.

  • Setup: Flame-dry RBF. Add Substrate (1.0 eq) and THF or DCM (0.1 M) under

    
    .
    
  • Cooling: Cool to -78°C initially to control the exotherm of the first hydride addition.

  • Addition: Add DIBAL-H (1.0 M, 2.5 eq) dropwise.

  • Reaction: Stir at -78°C for 30 mins, then remove the cooling bath and allow to warm to 0°C or RT. Stir for 2–4 hours.

  • Quench: Cool to 0°C. Add Methanol dropwise until gas evolution ceases.

  • Workup:

    • Add saturated Rochelle's Salt solution .

    • Stir vigorously at RT until the aluminum emulsion breaks (clear phases).

    • Extract with Ethyl Acetate (3x).[6] Wash with brine.[4][3] Dry (

      
      ) and concentrate.
      

Quantitative Data Summary

ParameterAldehyde ProtocolAlcohol Protocol
DIBAL-H Equivalents 1.0 – 1.1 eq2.2 – 3.0 eq
Solvent Toluene (preferred) or DCMTHF, DCM, or Toluene
Temperature Strict -78°C-78°C

RT
Quench Method MeOH at -78°C, then Rochelle's SaltMeOH at 0°C, then Rochelle's Salt
Common Yield 60–80%85–95%
Major Side Product Over-reduced alcoholRing-opened amines (if too hot)

Troubleshooting & Optimization

Aluminum Emulsions

The most common failure mode in DIBAL-H reductions is product loss during workup due to aluminum "jellies."

  • Solution: Do not rush the Rochelle's salt stir. It can take 1-4 hours to solubilize the aluminum species.

  • Alternative: If Rochelle's salt is unavailable, use the Fieser Method (n mL

    
    , n mL 15% NaOH, 3n mL 
    
    
    
    per n g DIBAL-H), but be cautious as NaOH can degrade the isoxazole ring.
Over-Reduction (Aldehyde Synthesis)

If the alcohol is observed in the aldehyde protocol:

  • Reduce DIBAL-H to exactly 1.0 eq.

  • Ensure the temperature never rises above -78°C during addition.[4][3]

  • Switch solvent to pure Toluene (stabilizes the tetrahedral intermediate).

Workup Workflow

Workup_Protocol Start Crude Reaction Mixture Quench Add MeOH dropwise (Gas Evolution) Start->Quench Complexation Add Sat. Rochelle's Salt (Potassium Sodium Tartrate) Quench->Complexation Stir Vigorous Stirring (RT) 1-3 Hours Complexation->Stir Check Check Phases: Clear Organic / Clear Aqueous? Stir->Check Separation Separate Layers Extract Aqueous w/ DCM Check->Separation Yes Wait Continue Stirring Check->Wait No (Cloudy/Jelly) Wait->Stir

Figure 2: The Rochelle's Salt workup protocol is essential for recovering isoxazoles from aluminum emulsions.

References

  • Sarıoğlu, A. O., et al. (2018).[7] Reduction of 5-(Trifluoromethyl)isoxazoles with Lithium Aluminum Hydride: Synthesis of (2,2,2-Trifluoroethyl)aziridines. The Journal of Organic Chemistry.

  • BenchChem. (2025).[3] The Core Mechanism of Diisobutylaluminum Hydride (DIBAL-H) Reduction: A Technical Guide. BenchChem Application Notes.

  • Organic Chemistry Portal. (n.d.). DIBAL-H Reduction: General Procedures.

  • Master Organic Chemistry. (2011). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters.

  • ResearchGate. (2018).[5] Work-up for DIBAL-H reduction (ester-alcohol)?.

Sources

Application Note: Reductive Amination of Isoxazole-3-Carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The isoxazole structural motif is a privileged pharmacophore widely utilized in medicinal chemistry and agrochemical development. Functionalizing the C3 position via the reductive amination of isoxazole-3-carbaldehyde is a critical pathway for synthesizing diverse amine libraries. However, this transformation presents a unique chemoselectivity challenge: the isoxazole ring contains a highly polarized and relatively weak N-O bond (BDE ~630 kJ/mol) that is exceptionally susceptible to reductive cleavage.

The Causality of Chemoselectivity

When subjected to strong reducing conditions—such as catalytic hydrogenation (H₂ with Pd/C or Pt catalysts), single-electron transfer (SET) reagents like SmI₂, or strong hydride donors like LiAlH₄—the isoxazole N-O bond undergoes facile dissociation[1]. This reductive ring cleavage yields β-aminoenones (enaminones) or β-hydroxy ketones, destroying the target pharmacophore and halting the synthetic progression[2].

To achieve chemoselective reductive amination, the reduction potential of the reagent must be finely tuned to attack the transient iminium ion without coordinating to or reducing the isoxazole oxygen. Mild hydride donors, specifically Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) and Sodium Cyanoborohydride (NaBH₃CN) , are the reagents of choice. The electron-withdrawing acetoxy and cyano ligands stabilize the boron-hydride bond, significantly dampening its nucleophilicity. Consequently, these reagents are stable in the mildly acidic conditions required for imine formation and exhibit absolute chemoselectivity for the highly electrophilic protonated iminium intermediate over both the unreacted aldehyde and the sensitive N-O bond[3].

Reaction Pathway & Chemoselectivity Mapping

G Aldehyde Isoxazole-3-carbaldehyde + Primary/Secondary Amine Imine Imine / Iminium Intermediate Aldehyde->Imine -H2O Cond1 Mild Hydrides (STAB, NaBH3CN) Weak Acid Catalyst (AcOH) Imine->Cond1 Cond2 Strong Reduction (H2/Pd-C, LiAlH4, SmI2) Imine->Cond2 Product Target Alkyl Amine (Intact Isoxazole Ring) Cond1->Product Chemoselective Degradation N-O Bond Cleavage (Enaminones / Ring Opening) Cond2->Degradation Unselective

Figure 1: Chemoselectivity pathways in the reductive amination of isoxazole-3-carbaldehyde.

Comparative Data: Reducing Agents

To guide experimental design, the following table summarizes the quantitative and qualitative performance of common reducing agents when applied to isoxazole-3-carbaldehyde.

Reducing AgentTypical SolventImine vs. Aldehyde SelectivityN-O Cleavage RiskRecommendation
NaBH(OAc)₃ (STAB) DCE, THF, DCMExcellentVery LowPrimary Choice. Fast, mild, and safe for most amines[4].
NaBH₃CN MeOH, EtOHGoodVery LowAlternative. Best for sterically hindered or weakly nucleophilic amines[5].
NaBH₄ MeOH, EtOHPoorLow to ModerateNot Recommended. Prone to reducing the aldehyde directly to the alcohol before imine formation.
H₂ + Pd/C MeOH, EtOAcN/AHigh Avoid. Rapidly cleaves the N-O bond to form enaminones[1].

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By separating the imine formation step from the reduction step (or strictly controlling the order of addition), you prevent the premature reduction of the aldehyde to isoxazol-3-ylmethanol.

Protocol A: Direct Reductive Amination using NaBH(OAc)₃

Optimal for standard primary and secondary amines.

Reagents:

  • Isoxazole-3-carbaldehyde: 1.0 equivalent

  • Amine: 1.1 - 1.2 equivalents

  • NaBH(OAc)₃ (STAB): 1.5 - 2.0 equivalents

  • Glacial Acetic Acid (AcOH): 1.0 - 2.0 equivalents

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (0.1 - 0.2 M)

Step-by-Step Methodology:

  • Imine Pre-formation: Dissolve isoxazole-3-carbaldehyde (1.0 eq) and the target amine (1.1 eq) in anhydrous DCE under an inert nitrogen atmosphere.

  • Acid Catalysis: Add glacial acetic acid (1.0 eq) dropwise. Causality Note: The mild acid catalyzes imine formation and protonates the resulting imine to form the highly electrophilic iminium ion, which is the actual species reduced by STAB.

  • Validation Check: Stir at room temperature for 30–60 minutes. Monitor by TLC or LCMS to confirm the disappearance of the aldehyde. Do not proceed until imine formation is complete to avoid generating the alcohol byproduct.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise over 5 minutes to control any mild exotherm.

  • Reaction Progression: Stir the suspension at room temperature for 2 to 16 hours. The reaction mixture will typically become a clear or slightly turbid solution as the STAB is consumed[4].

  • Quenching & Workup: Quench the reaction by carefully adding saturated aqueous NaHCO₃ (equal volume to the solvent). Causality Note: The basic quench neutralizes the acetic acid, decomposes unreacted STAB, and ensures the amine product is in its free-base form for extraction.

  • Extraction: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel chromatography.

Protocol B: Stepwise Reductive Amination using NaBH₃CN

Optimal for sterically hindered or weakly nucleophilic amines (e.g., anilines, complex polycyclic amines).

Reagents:

  • Isoxazole-3-carbaldehyde: 1.0 equivalent

  • Amine: 1.1 equivalents

  • NaBH₃CN: 1.5 equivalents

  • Glacial Acetic Acid (AcOH): Catalytic to 1.0 equivalent

  • Solvent: Anhydrous Methanol (MeOH) (0.1 M)

Step-by-Step Methodology:

  • Imine Formation: Combine isoxazole-3-carbaldehyde (1.0 eq) and the amine (1.1 eq) in anhydrous MeOH. Add AcOH (catalytic). Stir at room temperature for 2–3 hours. If the amine is highly hindered, stirring for up to 16 hours or adding 4Å molecular sieves may be required[5].

  • Reduction: Cool the mixture to 0 °C. Add a solution of NaBH₃CN (1.5 eq) in MeOH dropwise[3].

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 12–16 hours.

  • Quenching (Safety Critical): Quench carefully with 1N NaOH or saturated NaHCO₃. Safety Note: NaBH₃CN can generate highly toxic Hydrogen Cyanide (HCN) gas if exposed to strong acids. Always quench with a base to maintain a pH > 8 during workup.

  • Extraction: Remove MeOH under reduced pressure. Dilute the aqueous residue with water and extract with Ethyl Acetate (EtOAc) or DCM. Dry, concentrate, and purify as in Protocol A.

Troubleshooting & Optimization

  • Issue: Formation of Isoxazol-3-ylmethanol (Aldehyde Reduction).

    • Cause: The reducing agent attacked the aldehyde before the imine could form.

    • Solution: Increase the pre-stirring time before adding the hydride. Ensure anhydrous conditions, as water drives the equilibrium back toward the aldehyde. Use molecular sieves.

  • Issue: N-O Ring Cleavage Detected (Enaminone formation).

    • Cause: Exposure to overly harsh reducing conditions or transition metal contamination.

    • Solution: Strictly avoid Pd, Pt, or Ni catalysts[1]. Ensure the reaction temperature does not exceed room temperature.

  • Issue: Over-alkylation (Primary amine converting to tertiary amine).

    • Cause: The newly formed secondary amine competes with the primary amine starting material for the remaining aldehyde.

    • Solution: Use a slight excess of the primary amine (1.2 - 1.5 eq) or strictly utilize the stepwise Protocol B to ensure all aldehyde is consumed before reduction begins.

References

  • Title: Copper-Catalyzed Reductive Ring-Cleavage of Isoxazoles: Synthesis of Fluoroalkylated Enaminones and Application for the Preparation of Celecoxib, Deracoxib, and Mavacoxib (PubMed) URL: [Link]

  • Title: Reductive ring opening of 3,5-bis(2-arylethenyl)isoxazoles with molybdenum hexacarbonyl: A novel route to symmetrical and unsymmetrical curcumin derivatives (Orient J Chem) URL: [Link]

  • Title: A Versatile Catalyst for Reductive Amination by Transfer Hydrogenation (University of Liverpool) URL: [Link]

  • Title: US11459308B2 - Broad spectrum inhibitors of filoviruses (Google Patents)
  • Title: Exploring polycyclic scaffolds as adamantane replacements in M2 channel inhibitors of Influenza A virus (bioRxiv) URL: [Link]

  • Title: US20150018335A1 - Carbamate compounds and of making and using same (Google Patents)

Sources

Strategic Functionalization of 5-(Trifluoromethyl)isoxazole-3-carbaldehyde via Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the strategic functionalization of 5-(trifluoromethyl)isoxazole-3-carbaldehyde (CAS 220780-62-1) via the Knoevenagel condensation. This specific scaffold is a high-value pharmacophore in medicinal chemistry; the 5-trifluoromethyl group (


) enhances metabolic stability and lipophilicity, while the isoxazole ring serves as a bioisostere for amide or ester linkages.

However, the electron-withdrawing nature of the


 group, combined with the inherent strain of the isoxazole ring, creates a "reactivity cliff." While the aldehyde at C3 is highly activated toward nucleophilic attack, the ring itself is susceptible to base-catalyzed cleavage (ring-opening to 

-keto nitriles) under harsh conditions. This guide provides two validated protocols—a Buffered Organocatalytic Method and a Green Aqueous Method —designed to maximize yield while suppressing ring degradation.

Substrate Analysis & Mechanistic Insight

Electronic Architecture

The substrate, 5-(trifluoromethyl)isoxazole-3-carbaldehyde, possesses unique electronic properties that dictate the reaction parameters:

  • Activated Electrophile: The

    
     group at position 5 exerts a strong inductive effect (-I), significantly lowering the LUMO energy of the aldehyde carbonyl at position 3. This makes it more reactive than benzaldehyde or unsubstituted isoxazole-3-carbaldehyde.
    
  • Ring Lability: Isoxazoles can undergo base-induced ring opening (the Kemp elimination pathway). The presence of the

    
     group stabilizes the ring against oxidation but sensitizes the C3-C4 bond to cleavage by strong nucleophiles or bases (e.g., 
    
    
    
    ,
    
    
    ).
Reaction Pathway Visualization

The following diagram illustrates the desired Knoevenagel pathway versus the competitive ring-opening side reaction.

ReactionPathway Substrate 5-(CF3)isoxazole-3-CHO Intermediate Aldol Intermediate (Alcohol) Substrate->Intermediate Nucleophilic Attack SideProduct Ring Opening (β-keto nitrile) Substrate->SideProduct Strong Base (>pH 12) ActiveMethylene Active Methylene (e.g., Malononitrile) ActiveMethylene->Intermediate Deprotonation Base Base Catalyst Base->ActiveMethylene Product Vinyl Isoxazole (Knoevenagel Adduct) Intermediate->Product Dehydration (-H2O)

Figure 1: Mechanistic pathway highlighting the critical divergence between productive condensation and destructive ring opening.

Critical Parameters

ParameterRecommendationRationale
Base Catalyst Piperidine/Acetic Acid (1:[1]1) or L-ProlineA buffered system prevents pH spikes that trigger isoxazole ring opening.
Solvent Ethanol (Anhydrous) or Water/EtOH (1:1)Protic solvents stabilize the intermediate enolate. Water accelerates the reaction via hydrophobic effects in "on-water" protocols.
Temperature 25°C – 60°CHigh temperatures (>80°C) increase the risk of polymerization and ring degradation.
Active Methylene Malononitrile, Ethyl Cyanoacetate, Meldrum's AcidThe

of the nucleophile should be <13 to allow deprotonation by mild amine bases.

Experimental Protocols

Method A: Buffered Organocatalytic Protocol (Standard)

Best for: Scale-up, solubility-limited substrates, and strictly anhydrous requirements.

Materials:

  • 5-(Trifluoromethyl)isoxazole-3-carbaldehyde (1.0 equiv)

  • Active Methylene Compound (e.g., Malononitrile) (1.1 equiv)

  • Piperidine (0.1 equiv)

  • Glacial Acetic Acid (0.1 equiv)

  • Ethanol (Anhydrous, 10 mL/mmol)

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (1.0 equiv) and active methylene compound (1.1 equiv) in anhydrous ethanol.

  • Catalyst Addition: Premix Piperidine and Acetic Acid in a small vial (forming piperidinium acetate in situ) and add this solution dropwise to the main reaction mixture.

    • Note: Using the salt form buffers the basicity, protecting the isoxazole ring.

  • Reaction: Stir at room temperature (25°C). Monitor via TLC (Hexane/EtOAc 4:1).

    • Observation: The aldehyde is highly reactive; conversion typically reaches >90% within 2–4 hours. If sluggish, heat typically to 50°C.

  • Work-up:

    • Cool the mixture to 0°C. The product often precipitates as a crystalline solid.

    • Filter the solid and wash with cold ethanol.

    • If no precipitate forms: Concentrate under reduced pressure, redissolve in

      
      , wash with water, dry over 
      
      
      
      , and purify via silica gel chromatography.
Method B: Green "On-Water" Protocol (High Sensitivity)

Best for: Highly sensitive substrates, green chemistry compliance, and rapid screening.

Materials:

  • 5-(Trifluoromethyl)isoxazole-3-carbaldehyde (1.0 equiv)

  • Active Methylene Compound (1.0 equiv)

  • Catalyst: L-Proline (10 mol%) OR

    
     (5 mol%)
    
  • Solvent: Water (or Water:Ethanol 3:1)

Procedure:

  • Suspension: Suspend the aldehyde and active methylene compound in water (5 mL/mmol). The reagents may not dissolve completely; this is expected (heterogeneous "on-water" conditions).

  • Catalysis: Add L-Proline (10 mol%).

  • Sonication (Optional but Recommended): Place the flask in an ultrasonic bath at ambient temperature for 20–40 minutes. Ultrasound significantly accelerates mass transfer in this heterogeneous system.

  • Work-up:

    • The product usually precipitates as a pure solid.

    • Filter, wash with water (to remove the catalyst), and dry under vacuum.

    • Yield: Typically 85–95% with high purity, avoiding chromatographic purification.

Troubleshooting & Quality Control

Issue: Ring Opening (Formation of Nitriles)

  • Symptom:[1][2][3][4] Appearance of a new spot on TLC that does not correspond to the alkene; IR shows strong nitrile stretch but loss of isoxazole ring signals.

  • Cause: Base concentration too high or temperature too high.

  • Solution: Switch to Method A (Buffered) or reduce catalyst loading in Method B. Avoid metal alkoxides (

    
    , 
    
    
    
    ).

Issue: Cannizzaro Reaction

  • Symptom:[1][2][3][4] Formation of the corresponding alcohol and carboxylic acid.

  • Cause: Use of strong hydroxide bases (

    
    , 
    
    
    
    ).
  • Solution: Strictly use amine bases (Piperidine, DBU) or amino acids (L-Proline).

Decision Tree for Optimization:

OptimizationTree Start Start Optimization CheckSolubility Is Substrate Water Soluble? Start->CheckSolubility MethodB Use Method B (Water/L-Proline) CheckSolubility->MethodB No (Suspension) MethodA Use Method A (EtOH/Piperidine-AcOH) CheckSolubility->MethodA Yes ResultCheck Check Yield & Purity MethodB->ResultCheck MethodA->ResultCheck RingOpen Ring Opening Observed? ResultCheck->RingOpen Success Isolate Product RingOpen->Success No Modify Switch to Lewis Acid (ZnCl2 or TiCl4) RingOpen->Modify Yes

Figure 2: Decision logic for selecting and optimizing the condensation protocol.

References

  • Chalyk, B., et al. (2020). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. Journal of Organic Chemistry.

  • Knoevenagel Condensation Overview . (n.d.). Knoevenagel Condensation - Organic Chemistry Portal.

  • Bhosale, R., et al. (2013). A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. International Journal of Chemical and Physical Sciences.

  • Yamazaki, S., et al. (2021).[1] Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Omega.

  • ChemScene . (n.d.). Product Data: 3-(Trifluoromethyl)isoxazole-5-carbaldehyde.

Sources

Application Note: Strategic Introduction of the Trifluoromethyl (CF3) Group into the Isoxazole Ring

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the specific challenges of trifluoromethylating the isoxazole scaffold. Unlike simple aromatics, the electron-deficient nature of the isoxazole ring dictates that De Novo assembly is often superior to Late-Stage Functionalization . This guide covers both, prioritizing the most robust protocols.

Executive Summary & Strategic Overview

The introduction of a trifluoromethyl (CF


) group into the isoxazole ring significantly alters the physicochemical profile of the scaffold, enhancing metabolic stability (blocking P450 oxidation sites) and increasing lipophilicity (

logP

+1.2).

However, the method of introduction depends entirely on the desired position of the CF


 group (C3, C4, or C5) and the stage of synthesis.
  • Scenario A (High Reliability): You need a 3-CF

    
     or 5-CF
    
    
    
    isoxazole building block.
    • Strategy:De Novo Cyclization . Use trifluoroacetylated precursors.[1][2][3]

  • Scenario B (High Complexity): You have a pre-existing complex isoxazole and need to add CF

    
     (usually at C4).
    
    • Strategy:Late-Stage Functionalization . Use Radical Trifluoromethylation (Langlois/Togni reagents).

Decision Matrix for Reagent Selection

Figure 1: Strategic decision tree for selecting the appropriate trifluoromethylation pathway.

De Novo Synthesis: The Gold Standard

Use this approach for building blocks and early-stage synthesis.

A. Synthesis of 5-CF -Isoxazoles

The most robust method involves the condensation of hydroxylamine with


-keto esters or 1,3-diketones containing a trifluoromethyl group.
  • Primary Reagent: Ethyl 4,4,4-trifluoroacetoacetate (ETFAA).[4][5]

  • Mechanism: Nucleophilic attack of hydroxylamine on the ketone carbonyl (more electrophilic due to CF

    
    ), followed by cyclization on the ester.
    
Protocol 1: Condensation of ETFAA with Hydroxylamine

Target: 5-(Trifluoromethyl)isoxazol-3-ol (or tautomer).

  • Reagents:

    • Ethyl 4,4,4-trifluoroacetoacetate (10 mmol, 1.84 g)

    • Hydroxylamine hydrochloride (11 mmol, 0.76 g)

    • Sodium hydroxide (NaOH) (11 mmol) in Water/Ethanol (1:1).

  • Procedure:

    • Dissolve hydroxylamine HCl in water (10 mL). Add NaOH solution slowly at 0°C to generate free hydroxylamine.

    • Add ETFAA dropwise to the solution while maintaining temperature < 5°C.

    • Allow the mixture to warm to Room Temperature (RT) and reflux for 3–5 hours.

    • Critical Step: Acidify the solution with HCl (to pH ~2) to precipitate the isoxazol-3-ol.

    • Filter the white solid and recrystallize from ethanol/water.

  • Validation:

    • 
      F NMR:  Look for a singlet around -63 ppm.
      
    • Regioselectivity: The CF

      
       group strongly directs the initial nucleophilic attack, ensuring high fidelity for the 5-CF
      
      
      
      isomer [1].
B. Synthesis of 3-CF -Isoxazoles

Accessing the 3-position requires a [3+2] cycloaddition strategy.[6] The CF


 group is introduced via a nitrile oxide precursor.
  • Primary Reagent: Trifluoroacetohydroximoyl chloride (or bromide).

  • Precursor: Trifluoroacetaldehyde oxime.

Protocol 2: [3+2] Cycloaddition with Alkynes

Target: 3-(Trifluoromethyl)-5-substituted-isoxazole.[7]

  • Reagents:

    • Trifluoroacetohydroximoyl chloride (5 mmol)

    • Terminal Alkyne (e.g., Phenylacetylene, 5.5 mmol)

    • Base: Triethylamine (Et

      
      N) (6 mmol)
      
    • Solvent: Dichloromethane (DCM) or Toluene.

  • Procedure:

    • Dissolve the alkyne and trifluoroacetohydroximoyl chloride in dry DCM (20 mL) under inert atmosphere (N

      
      ).
      
    • Slow Addition: Add Et

      
      N dropwise over 30 minutes at 0°C.
      
      • Note: The base dehydrohalogenates the chloride to form Trifluoroacetonitrile Oxide in situ. This intermediate is unstable and prone to dimerization (furoxan formation) if the dipolarophile (alkyne) is not present in excess.

    • Stir at RT overnight.

    • Quench with water, extract with DCM, and purify via silica gel chromatography.

  • Validation:

    • 
      F NMR:  Signal typically shifts to -61 to -62 ppm for the 3-CF
      
      
      
      position.

Late-Stage Functionalization: The Frontier

Use this approach for diversifying pre-existing isoxazole drugs or complex scaffolds.

Direct trifluoromethylation of the isoxazole ring is challenging because the ring is electron-poor, repelling electrophilic CF


 sources (like Togni's reagent) unless activated by electron-donating groups (e.g., amines). Radical substitution  is the most viable pathway.
Primary Reagent: Langlois Reagent (Sodium Trifluoromethanesulfinate)

This is a stable, solid source of CF


 radicals (

CF

) when used with an oxidant.
Protocol 3: Innate Radical Trifluoromethylation (Minisci-Type)

Target: 4- or 5-Trifluoromethylation of a substituted isoxazole. Note: This reaction often yields a mixture of regioisomers and requires separation.

  • Reagents:

    • Substituted Isoxazole substrate (1.0 equiv)[8]

    • Langlois Reagent (CF

      
      SO
      
      
      
      Na) (3.0 equiv)
    • Oxidant: tert-Butyl hydroperoxide (TBHP) (4.0 equiv) or PhI(OAc)

      
      .
      
    • Solvent: DCM/Water (biphasic) or DMSO.

  • Procedure:

    • Dissolve substrate and Langlois reagent in the solvent mixture.

    • Add the oxidant slowly at RT.

    • Optional: Irradiation with Blue LEDs (if using a photoredox catalyst like Eosin Y) can enhance yields under milder conditions [2].

    • Stir for 12–24 hours.

    • Workup with saturated NaHCO

      
       and extract.
      
  • Mechanism & Troubleshooting:

    • The oxidant generates the

      
      CF
      
      
      
      radical from the sulfinate.
    • The radical attacks the isoxazole ring. Due to the electron-deficient nature of isoxazole, this reaction works best if the ring has an electron-donating substituent (e.g., a methyl or methoxy group) to make it more nucleophilic toward the radical.

Mechanism Visualization (Radical Pathway)

Figure 2: Mechanism of Langlois Reagent-mediated radical trifluoromethylation.

Reagent Comparison & Selection Guide

ReagentTypePrimary ApplicationProsCons
Ethyl 4,4,4-trifluoroacetoacetate Building BlockDe Novo 5-CF

synthesis
Cheap, scalable, high regioselectivity.Limited to 5-position.[5][9][10]
Trifluoroacetohydroximoyl chloride Building BlockDe Novo 3-CF

synthesis
Access to 3-position; versatile cycloadditions.Precursor is a skin irritant; dimerization risk.
Langlois Reagent (CF

SO

Na)
Radical SourceLate-stage C-H functionalizationStable solid, inexpensive, no heavy metals.Poor regiocontrol; requires oxidants.
Togni's Reagent ElectrophilicActivated substrates (e.g., isoxazol-5-ones)Mild conditions; well-defined chemistry.Expensive; poor reactivity on unactivated isoxazoles.

References

  • Regioselective Synthesis of 5-CF3-Isoxazoles

    • Sloop, J. C., et al. "Synthesis of fluorinated isoxazoles and isoxazolines." Journal of Fluorine Chemistry, 2002.

  • Langlois Reagent Protocols

    • Langlois, B. R., et al. "Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate under oxidative conditions." Tetrahedron Letters, 1991. [11]

  • 1,3-Dipolar Cycloaddition for 3-CF3

    • Tanaka, K., et al. "Synthesis of 3-trifluoromethylisoxazoles." Bulletin of the Chemical Society of Japan, 1986.

  • Review of Trifluoromethylation Methods

    • Ma, J. A., & Cahard, D. "Update on Trifluoromethylation Strategies." Chemical Reviews, 2008.

Sources

Schiff base formation with 5-(Trifluoromethyl)isoxazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Schiff Base Formation with 5-(Trifluoromethyl)isoxazole-3-carbaldehyde

Part 1: Executive Summary

The incorporation of trifluoromethyl (


) groups into heterocyclic scaffolds is a cornerstone strategy in modern drug discovery. The 

moiety enhances metabolic stability, lipophilicity, and membrane permeability. This application note details the protocol for synthesizing Schiff bases (imines) from 5-(trifluoromethyl)isoxazole-3-carbaldehyde .

This specific aldehyde combines an electron-deficient isoxazole ring with a strong electron-withdrawing


 group. While this increases the electrophilicity of the carbonyl carbon—facilitating nucleophilic attack—it also renders the resulting imine susceptible to hydrolysis. This guide provides a robust, acid-catalyzed condensation protocol designed to maximize yield and stability, minimizing common pitfalls such as ring opening or incomplete conversion.

Part 2: Scientific Foundation & Reactivity Profile

Electronic Landscape

The reaction is a condensation between the carbonyl of the isoxazole derivative and a primary amine.

  • Electrophile: 5-(Trifluoromethyl)isoxazole-3-carbaldehyde. The

    
     group at C5 inductively withdraws electron density from the ring, which in turn activates the C3-formyl group.
    
  • Nucleophile: Primary amine (

    
    ).
    
  • Challenge: The highly electron-deficient nature of the imine product shifts the equilibrium. If water is not effectively removed or excluded, hydrolysis back to the starting materials is rapid.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the amine on the activated aldehyde, forming a hemiaminal intermediate, followed by an acid-catalyzed dehydration to yield the Schiff base.

ReactionMechanism Reactants Reactants Aldehyde + Amine Activation Acid Activation (Protonation of C=O) Reactants->Activation H+ Cat. Attack Nucleophilic Attack (Hemiaminal Formation) Activation->Attack R-NH2 Dehydration Dehydration (-H2O) Attack->Dehydration Rate Limiting Product Schiff Base (Imine) Dehydration->Product Irreversible (if dry)

Figure 1: Acid-catalyzed mechanism for Schiff base formation.

Part 3: Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleNotes
5-(CF3)isoxazole-3-CHO 1.0SubstrateHandle in fume hood; potential irritant.
Primary Amine 1.0 - 1.1NucleophileSlight excess ensures complete consumption of aldehyde.
Ethanol (Absolute) SolventMediumMust be anhydrous to prevent hydrolysis. Methanol is a viable alternative.
Glacial Acetic Acid 2-3 dropsCatalystMild acid avoids protonating the amine into non-nucleophilic ammonium.
Magnesium Sulfate -DesiccantOptional: Add to reaction to scavenge water in situ.
Step-by-Step Methodology

Step 1: Preparation of the Electrophile Solution

  • Weigh 1.0 mmol of 5-(trifluoromethyl)isoxazole-3-carbaldehyde.

  • Dissolve in 10 mL of absolute ethanol in a round-bottom flask (RBF).

  • Critical Check: Ensure the solution is clear. If the aldehyde is not fully soluble, gently warm to 40°C.

Step 2: Addition of Nucleophile & Catalyst

  • Add 1.0 mmol of the primary amine to the stirring aldehyde solution.

    • Note: If the amine is a solid, predissolve it in minimal ethanol.

  • Add 2-3 drops of glacial acetic acid .

  • (Optional) Add 0.5 g of activated 4Å molecular sieves or anhydrous

    
     if the amine is sterically hindered or electron-poor (e.g., anilines).
    

Step 3: Reflux & Monitoring

  • Equip the RBF with a reflux condenser.

  • Heat the mixture to reflux (approx. 78°C) for 2–4 hours .

  • Monitor via TLC:

    • Mobile Phase: Hexane:Ethyl Acetate (7:3 or 8:2).

    • Visualization: UV lamp (254 nm). The Schiff base typically runs higher (less polar) than the starting amine but lower than the aldehyde. Look for the disappearance of the aldehyde spot.

Step 4: Workup & Isolation

  • Cool the reaction mixture to room temperature, then place in an ice bath (0–4°C) for 30 minutes.

  • Scenario A (Precipitate Forms):

    • Filter the solid under vacuum.[1]

    • Wash the cake with cold ethanol (2 x 2 mL).

    • Dry under vacuum.[1]

  • Scenario B (No Precipitate):

    • Evaporate the solvent to 1/3 volume using a rotary evaporator.

    • Add cold water dropwise to induce precipitation.

    • If oil forms, extract with Dichloromethane (DCM), dry over

      
      , and concentrate.
      

Step 5: Purification

  • Recrystallization from hot Ethanol or Ethanol/Water mixtures is standard.

  • Warning: Do not use silica gel chromatography unless neutralized (e.g., 1%

    
    ), as the acidic silica can hydrolyze the imine.
    

Part 4: Optimization & Troubleshooting

Experimental Workflow Diagram

Workflow Start Start: Dissolve Aldehyde in Abs. EtOH AddAmine Add Amine (1.0 eq) + Glacial AcOH (cat.) Start->AddAmine Reflux Reflux 2-4 Hours (Optional: Mol. Sieves) AddAmine->Reflux Check TLC Check: Aldehyde Consumed? Reflux->Check Check->Reflux No (Continue) WorkupSolid Cool -> Filter Precipitate Wash w/ Cold EtOH Check->WorkupSolid Yes (Solid forms) WorkupLiquid Concentrate -> Add H2O Extract w/ DCM Check->WorkupLiquid Yes (No solid) Recryst Recrystallize (EtOH or EtOH/H2O) WorkupSolid->Recryst WorkupLiquid->Recryst

Figure 2: Decision tree for synthesis and workup.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Black/Tar formation Decomposition of isoxazole ring.Reduce temperature to 50°C; ensure environment is not basic.
Low Yield Hydrolysis during workup.Use absolute ethanol; avoid aqueous washes; store product in desiccator.
No Reaction Amine salt formation.Too much acid used. Neutralize with mild base or restart with less AcOH.
Starting Material Persists Equilibrium limitation.Use Dean-Stark trap (toluene reflux) or add Molecular Sieves to remove water.

Part 5: Characterization

Successful formation of the Schiff base is confirmed by the following spectral features:

  • 
     NMR (DMSO-
    
    
    
    or
    
    
    ):
    • Imine Proton (

      
      ):  A distinctive singlet appearing between 8.2 – 8.8 ppm .
      
    • Aldehyde Proton (Absent): Disappearance of the CHO singlet (typically 9.8 – 10.2 ppm).

    • Isoxazole Ring Proton: Singlet around 7.0 – 7.5 ppm (shift may vary slightly due to the

      
       group).
      
  • IR Spectroscopy:

    • Appearance of a strong band at 1610–1640

      
        (
      
      
      
      stretch).
    • Disappearance of the carbonyl band (

      
      ) at 1700+ 
      
      
      
      .
  • 
     NMR: 
    
    • Single peak around -60 to -65 ppm corresponding to the

      
       group.
      

Part 6: References

  • Kiranmai, K., Prashanthi, Y., Subhashini, N. J. P., & Shivaraj. (2010).[2] Synthesis, characterization and biological activity of metal complexes of 3-amino-5-methyl isoxazole Schiff bases. Journal of Chemical and Pharmaceutical Research, 2(1), 375-384.[2] Link

  • Chalyk, B., et al. (2019). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. The Journal of Organic Chemistry, 84(12). Link

  • Deshmukh, S. S., et al. (2024).[3] Schiff Base as a Leading Molecule to Synthesized Heterocyclic Compounds and Its Application. World Journal of Pharmaceutical Research, 13(12), 122-130.[3] Link

  • Enamine Ltd. (2023). 5-(Trifluoromethyl)isoxazole building blocks and reactivity. Enamine Product Guide. Link

  • Gannett, P. (2025).[4] Protocol for Schiff Base Formation: Temperature and Solvent Considerations. Quora/Scientific Discussion. Link

Sources

Precision Functionalization of the 5-Trifluoromethylisoxazole Core via the 4-Carbaldehyde Handle

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Detailed Application Notes and Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The 5-trifluoromethylisoxazole (5-CF3-isoxazole) motif is a privileged scaffold in medicinal chemistry, offering a unique combination of metabolic stability, lipophilicity, and bioisosteric potential for amide bonds. However, the strong electron-withdrawing nature of the CF3 group significantly alters the reactivity of the isoxazole ring, often complicating standard functionalization strategies.

This guide details the strategic exploitation of the 4-carbaldehyde handle as a divergent node for library generation. Unlike standard aromatic aldehydes, the 5-CF3-isoxazole-4-carbaldehyde possesses heightened electrophilicity due to the synergistic electron-withdrawing effects of the isoxazole core and the CF3 group. We present optimized, self-validating protocols for reductive amination, oxidation, and olefination, specifically tuned to mitigate the instability inherent to electron-deficient heterocyclic aldehydes.

Strategic Overview & Mechanistic Insight

The Electronic Landscape

The 5-CF3 group exerts a powerful inductive effect (


) on the isoxazole ring. When coupled with a formyl group at the 4-position, the system becomes highly electrophilic.
  • Advantage: Imine formation with amines is exceptionally rapid.

  • Risk: The resulting imines are electron-deficient and prone to hydrolysis. Furthermore, the C-5 position is susceptible to nucleophilic attack, which can lead to ring opening (isoxazole-to-nitrile fragmentation) under harsh basic conditions.

Divergent Synthesis Map

The following workflow illustrates the transformation of the aldehyde handle into four distinct pharmacophore classes.

G Aldehyde 5-CF3-Isoxazole- 4-Carbaldehyde Amine Secondary/Tertiary Amines (Reductive Amination) Aldehyde->Amine R-NH2, STAB or Et3SiH/TFA Acid Carboxylic Acid (Pinnick Oxidation) Aldehyde->Acid NaClO2, NaH2PO4 Alkene Vinyl Derivatives (Wittig/HWE) Aldehyde->Alkene Ph3P=CH-R Alcohol Secondary Alcohols (Grignard Addition) Aldehyde->Alcohol R-MgBr (Low Temp)

Figure 1: Divergent functionalization pathways from the 5-CF3-isoxazole-4-carbaldehyde core.

Experimental Protocols

Precursor Synthesis: Generation of the Aldehyde Handle

Note: Direct reduction of the ester to aldehyde with DIBAL-H is often capricious on this scaffold due to over-reduction. The two-step Alcohol Oxidation method is recommended for reliability.

Step 1: Reduction to Alcohol React ethyl 5-(trifluoromethyl)isoxazole-4-carboxylate with LiAlH4 (0.6 equiv) in THF at -78 °C. Quench with Fieser workup. Step 2: Oxidation to Aldehyde Use MnO2 (10 equiv) in DCM at reflux or PCC (1.5 equiv) in DCM at RT.

  • Checkpoint: Monitor disappearance of the -CH2OH signal (~4.6 ppm) and appearance of -CHO (~10.1 ppm) by 1H NMR.

Protocol A: Reductive Amination (The "Expert" Method)

Standard reductive amination (NaBH(OAc)3) often fails with weak, electron-deficient amines (e.g., anilines, aminopyridines) on this scaffold. We recommend the Et3SiH/TFA protocol for broad scope and robustness [1].[1]

Scope: Primary/Secondary amines, including electron-poor anilines. Reagents:

  • Aldehyde: 5-CF3-isoxazole-4-carbaldehyde (1.0 equiv)

  • Amine: 1.1 equiv

  • Triethylsilane (Et3SiH): 3.0 equiv

  • Trifluoroacetic Acid (TFA): 5.0 equiv

  • Solvent: Toluene or DCE (0.2 M)

Step-by-Step Procedure:

  • Imine Formation: In a dry vial, dissolve the aldehyde (1.0 equiv) and amine (1.1 equiv) in Toluene. Add 4Å molecular sieves. Stir at 60 °C for 2 hours.

    • Self-Validation: Take a 50 µL aliquot, dry down, and run 1H NMR. Ensure >95% conversion to imine (disappearance of aldehyde proton at ~10.1 ppm, appearance of imine proton at ~8.5 ppm). Do not proceed if aldehyde remains.

  • Reduction: Cool the mixture to 0 °C. Add Et3SiH (3.0 equiv) followed by dropwise addition of TFA (5.0 equiv).

  • Reaction: Allow to warm to RT and stir for 4–16 hours.

  • Workup: Quench with sat. NaHCO3 (careful, gas evolution). Extract with EtOAc (3x). Wash combined organics with brine.

  • Purification: Flash chromatography. Note that secondary amines on this core may streak; add 1% Et3N to the eluent.

Troubleshooting Table:

Observation Root Cause Solution
Low Conversion to Imine Amine is too electron-poor. Add Ti(OiPr)4 (1.5 equiv) during imine formation step.
Hydrolysis during Workup Imine was not fully reduced. Ensure Et3SiH quality; extend reaction time; heat to 50 °C during reduction.

| Ring Opening | Nucleophilic attack at C-5. | Avoid strong bases (e.g., NaH, unbuffered amines) at high temps. |

Protocol B: Pinnick Oxidation (Aldehyde Carboxylic Acid)

To access amide libraries, the aldehyde must be oxidized to the acid. The Pinnick oxidation is superior to KMnO4, which can degrade the isoxazole ring [2].

Reagents:

  • Aldehyde (1.0 equiv)

  • NaClO2 (80% purity, 1.5 equiv)

  • NaH2PO4 (buffer, 3.0 equiv)

  • 2-Methyl-2-butene (scavenger, 10.0 equiv)

  • Solvent: t-BuOH/H2O (3:1)

Step-by-Step Procedure:

  • Dissolve aldehyde and 2-methyl-2-butene in t-BuOH.

  • Dissolve NaClO2 and NaH2PO4 in water.

  • Add the aqueous salt solution to the aldehyde solution dropwise at 0 °C.

  • Stir at RT for 3 hours. The solution should turn pale yellow.

  • Self-Validation: TLC (stain with Bromocresol Green). The acid will appear as a yellow spot on a blue background.

  • Workup: Acidify to pH 3 with 1N HCl. Extract with EtOAc. Crucial: Do not acidify below pH 2 to prevent decarboxylation or ring instability.

Protocol C: Wittig Olefination

Accessing vinyl derivatives for further coupling or polymerization.

Reagents:

  • Phosphonium salt (e.g., MePPh3Br) (1.2 equiv)

  • Base: KHMDS or NaHMDS (1.1 equiv) - Avoid n-BuLi due to nucleophilic attack on the core.

  • Solvent: THF (anhydrous)

Step-by-Step Procedure:

  • Suspend phosphonium salt in THF at 0 °C.

  • Add KHMDS dropwise. Stir 30 mins (solution turns yellow/orange).

  • Cool to -78 °C. Add the aldehyde (dissolved in THF) dropwise.

  • Warm slowly to RT over 2 hours.

  • Workup: Quench with sat. NH4Cl.

  • Note: The electron-withdrawing CF3 group favors the formation of the E-isomer, but mixtures are common. Separation by silica gel chromatography is usually feasible.

Analytical Data Summary

Characteristic NMR Signals for 5-CF3-Isoxazole-4-R Derivatives:

Functional Group (R)1H NMR Signal (ppm)19F NMR Signal (ppm)Notes
-CHO (Aldehyde) ~10.1 (s, 1H)-63.5 (s, 3F)Sharp singlet; diagnostic starting point.
-CH2-NH-R (Amine) ~3.8 - 4.2 (s/d, 2H)-62.8 (s, 3F)Shift varies with amine R-group.
-COOH (Acid) ~12.5 (br s, 1H)-63.2 (s, 3F)Broad; disappears with D2O shake.
-CH=CH-R (Alkene) ~6.5 - 7.5 (d, 1H)-61.5 (s, 3F)Coupling constant (

) determines E/Z geometry.

References

  • Schäfer, G., et al. (2016). "A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines." Synthesis, 48(12), 1827-1836.

  • Travis, B. R., et al. (2003). "Facile Oxidation of Aldehydes to Acids and Esters with Oxone." Organic Letters, 5(7), 1031-1034.

  • Chalyk, B. A., et al. (2019).[2] "Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes." The Journal of Organic Chemistry, 84(16), 10189–10208.

  • Poutiainen, P. K., et al. (2016). "Synthesis and biological evaluation of 3,5-disubstituted isoxazoles as estrogen receptor agonists." Journal of Medicinal Chemistry, 59(13), 6399-6414.

Sources

Troubleshooting & Optimization

Technical Support: Regiocontrol in Trifluoromethyl Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Regioselectivity issues in trifluoromethyl (


) isoxazole cycloaddition.
Role:  Senior Application Scientist.
Status:  System Operational.

Introduction: The Fluorine Effect

Welcome to the technical support center for fluorinated heterocycle synthesis. You are likely here because the introduction of a trifluoromethyl (


) group has disrupted the predictable regioselectivity of your standard [3+2] cycloadditions.

The


 group is not merely a "large methyl"; it is a potent electron-withdrawing group (EWG) that fundamentally alters the Frontier Molecular Orbital (FMO) coefficients of your reactants. In isoxazole synthesis, this leads to two common failure modes:
  • Regio-scrambling: Formation of inseparable mixtures of 3,5- and 3,4-isomers.

  • Pathway Competition: Rapid dimerization of the nitrile oxide dipole into furoxans (1,2,5-oxadiazole-2-oxides) instead of cycloaddition.

This guide provides the logic and protocols to regain control.

Theoretical Grounding: The Electronic/Steric Conflict

To fix the problem, you must understand the orbital interactions. Standard 1,3-dipolar cycloadditions are governed by FMO theory.

  • Scenario A: Standard Nitrile Oxides. typically react via a LUMO(dipole) – HOMO(dipolarophile) interaction. This favors the 3,5-regioisomer due to steric clearance and electronic matching.

  • Scenario B: Trifluoromethyl Nitrile Oxides. The strong EWG nature of

    
     lowers the LUMO energy of the nitrile oxide. If your dipolarophile is electron-deficient (e.g., an acrylate), the orbital gap widens or inverts, leading to poor selectivity or reaction stagnation.
    
Visualization: Synthetic Decision Matrix

Use this logic flow to determine your synthetic strategy based on your desired isomer.

G start Target Molecule q1 Where is the CF3 group? start->q1 res_3pos Position 3 (3-CF3-Isoxazole) q1->res_3pos At C3 res_5pos Position 5 (5-CF3-Isoxazole) q1->res_5pos At C5 strat_A STRATEGY A: TFNO Cycloaddition res_3pos->strat_A strat_B STRATEGY B: CF3-Alkyne Cycloaddition res_5pos->strat_B Click/Thermal strat_C STRATEGY C: Ynone Cyclocondensation res_5pos->strat_C Condensation action_A React Trifluoroacetonitrile Oxide (TFNO) with Terminal Alkyne strat_A->action_A action_B React Aryl Nitrile Oxide with 3,3,3-Trifluoropropyne strat_B->action_B action_C React CF3-Ynone with Hydroxylamine strat_C->action_C

Figure 1: Synthetic Logic Tree for selecting the correct starting materials based on the desired location of the trifluoromethyl group.

Troubleshooting & FAQs

Issue 1: "I need the 3- -5-substituted isomer, but I'm getting low yields."

Diagnosis: You are likely generating Trifluoroacetonitrile Oxide (TFNO) too quickly, leading to dimerization. The Mechanism: TFNO is unstable. If its local concentration exceeds the concentration of the dipolarophile (alkyne), it reacts with itself to form bis(trifluoromethyl)furoxan. Solution:

  • Protocol Shift: Do not add the base all at once. Use a syringe pump to add the base (TEA or DIPEA) extremely slowly to a solution containing both the hydroximoyl chloride precursor and the alkyne. This keeps the steady-state concentration of the dipole low, favoring the cross-reaction over dimerization.

  • Excess Reagent: Use 1.5 to 2.0 equivalents of the alkyne.

Issue 2: "I need the 5- isomer, but standard cycloaddition gives the wrong product."

Diagnosis: You are trying to force a


-nitrile oxide to react at the "wrong" end, or you are using the wrong building blocks.
The Fix:  You cannot easily reverse the regioselectivity of TFNO itself to get a 5-

product. You must invert the reagents.
  • Use a

    
    -Alkyne:  React a standard aryl nitrile oxide with 3,3,3-trifluoropropyne  (TFP).
    
  • Why it works: The

    
     group on the alkyne polarizes the triple bond. The nucleophilic oxygen of the nitrile oxide attacks the more substituted carbon (beta to the 
    
    
    
    ), while the carbon of the dipole attacks the terminal carbon. This yields the 5-
    
    
    isomer with high selectivity.
Issue 3: "My reaction works for phenyl acetylene but fails for acrylates."

Diagnosis: Electronic Mismatch. Explanation:


 lowers the orbital energy. Reacting an electron-deficient dipole (TFNO) with an electron-deficient dipolarophile (acrylate) leads to a large HOMO-LUMO gap and a sluggish reaction.
Solution: 
  • Thermal Boost: These reactions often require reflux in toluene or xylene, unlike the room-temperature reactions of electron-rich alkynes.

  • Lewis Acid Catalysis: While difficult with nitrile oxides (which coordinate to metals), using

    
     additives can sometimes activate the dipolarophile.
    

Experimental Protocols

Protocol A: Synthesis of 3-Trifluoromethyl-5-Aryl Isoxazoles

Target: The standard "Click-like" regioisomer.

Reagents:

  • Trifluoroacetohydroximoyl chloride (Precursor to TFNO).

  • Terminal Alkyne (e.g., Phenylacetylene).

  • Triethylamine (

    
    ).
    
  • Dichloromethane (DCM) or Toluene.

Step-by-Step:

  • Dissolution: Dissolve the terminal alkyne (1.0 equiv) and trifluoroacetohydroximoyl chloride (1.2 equiv) in DCM (0.2 M concentration).

  • Controlled Initiation: Cool the solution to 0°C.

  • Slow Addition (CRITICAL): Dissolve

    
     (1.5 equiv) in a small volume of DCM. Add this solution dropwise via syringe pump over 4–6 hours.
    
    • Reasoning: Slow addition releases the nitrile oxide slowly, preventing the "Flash Dimerization" to furoxans.

  • Completion: Allow to warm to room temperature and stir overnight.

  • Workup: Wash with water, brine, dry over

    
    , and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc).
    
Protocol B: Synthesis of 5-Trifluoromethyl-3-Aryl Isoxazoles

Target: The "Inverse" regioisomer.

Reagents:

  • Aryl hydroximoyl chloride (Precursor to Aryl Nitrile Oxide).

  • 3,3,3-Trifluoropropyne (Gas or solution). Note: Commercially available as a gas or generated in situ from 2-bromo-3,3,3-trifluoropropene.[1]

  • 
    .
    

Step-by-Step:

  • Preparation: If using gaseous 3,3,3-trifluoropropyne, bubble it into a solution of the aryl hydroximoyl chloride (1.0 equiv) in THF until saturated, or add the commercially available solution (2.0 equiv).

  • Cycloaddition: Add

    
     (1.2 equiv) dropwise at room temperature.
    
  • Monitoring: The reaction is usually faster than Protocol A due to the high reactivity of the fluorinated alkyne. Monitor by TLC.

  • Regioselectivity Check: This route almost exclusively yields the 5-

    
     isomer due to the polarization of the alkyne by the 
    
    
    
    group.
Data Summary: Conditions vs. Outcome[2][3][4]
Precursor A (Dipole)Precursor B ( dipolarophile)Major ProductRegioselectivity (approx)Key Risk

Aryl-Alkyne3-

-5-Aryl
>95:5Dimerization of Dipole

Acrylate (EWG)3-

-5-EWG
Mixed/LowerSlow Reaction Rate
Aryl-


-Alkyne
5-

-3-Aryl
>98:2Volatility of Alkyne
Aryl-


-Alkene
Isoxazoline >90:10Oxidation needed for Isoxazole

Advanced Visualization: Reaction Pathways

ReactionPathways Precursor Hydroximoyl Chloride (Precursor) NitrileOxide Nitrile Oxide (Dipole) [Intermediate] Precursor->NitrileOxide Dehydrohalogenation Base Base (Et3N) Base->NitrileOxide Isoxazole Isoxazole Product (Desired) NitrileOxide->Isoxazole High Alkyne Conc. [3+2] Cycloaddition Furoxan Furoxan Dimer (Side Product) NitrileOxide->Furoxan High Dipole Conc. Dimerization Alkyne Alkyne (Dipolarophile) Alkyne->Isoxazole

Figure 2: Kinetic competition between the desired cycloaddition and the parasitic dimerization pathway. Controlling the concentration of the Nitrile Oxide intermediate is the primary control point for yield.

References

  • Regioselectivity in Cycloadditions of Trifluoromethyl Nitrile Oxides. Source: Journal of Organic Chemistry.[2] Context: Establishes the baseline preference for 3-

    
    -5-substituted isoxazoles when reacting TFNO with terminal alkynes.
    Link:[Link]
    
  • Copper-Catalyzed Synthesis of Trifluoromethyl-Substituted Isoxazolines. Source: Chemical Communications (RSC). Context: Describes metal-mediated pathways that can offer alternative selectivity profiles compared to thermal methods. Link:[Link]

  • Synthesis of 5-Trifluoromethylisoxazoles via Cyclocondensation. Source: Mahidol University / ResearchGate. Context: Details the "Strategy C" approach: reacting trifluoro-beta-diketones or ynones with hydroxylamine to access the 5-

    
     isomer.
    Link:[Link]
    
  • Dimerization of Nitrile Oxides to Furoxans. Source: Journal of the American Chemical Society.[3][4] Context: Mechanistic study on the stepwise diradical nature of the dimerization side-reaction, explaining why slow addition of base is critical. Link:[Link]

  • 1,3-Dipolar Cycloaddition of Nitrile Oxides with 3,3,3-Trifluoropropyne.

    
     products.
    Link:[Link]
    

Sources

Stability of isoxazole-3-carbaldehyde in basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for isoxazole-3-carbaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile heterocyclic building block in their synthetic workflows. Isoxazole-3-carbaldehyde is a valuable intermediate, prized for its aldehyde functional group which allows for a wide range of chemical transformations.[1][2] However, the inherent reactivity of the isoxazole ring, particularly its susceptibility to basic conditions, presents a significant challenge that requires careful experimental design and troubleshooting.

This document provides in-depth, field-proven insights into the stability of isoxazole-3-carbaldehyde, offering solutions to common problems encountered during base-mediated reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental stability issue with isoxazole-3-carbaldehyde in basic conditions?

The core issue lies within the isoxazole ring itself. The nitrogen-oxygen (N-O) single bond is the weakest point in the heterocyclic system, often referred to as its "Achilles' heel".[3] This bond is susceptible to cleavage under various conditions, most notably in the presence of strong bases.[3][4] This instability means that reaction conditions intended to modify the aldehyde group can inadvertently lead to the complete degradation of the molecular scaffold.

Q2: What is the primary degradation pathway for the isoxazole ring in the presence of a base?

The most cited degradation mechanism involves the deprotonation of the hydrogen atom at the C3 position (the same carbon bearing the aldehyde).[5] The electron-withdrawing nature of the adjacent aldehyde group increases the acidity of this proton, making it susceptible to abstraction by a base. This deprotonation initiates an elimination reaction, leading to the cleavage of the N-O bond and subsequent ring-opening.[5] This process ultimately yields α-cyanoenol-type intermediates or other decomposition products, rather than the desired isoxazole derivative.

Q3: What experimental factors influence the rate of this base-mediated degradation?

Several factors critically impact the stability of the isoxazole ring:

  • Base Strength: Stronger bases (e.g., NaOH, KOH, alkoxides) will deprotonate the C3 proton more readily and accelerate ring-opening.[3]

  • Temperature: Higher reaction temperatures increase the rate of all reactions, including the degradation pathway.[3] Often, decomposition pathways have a higher activation energy, making them disproportionately faster at elevated temperatures.

  • Concentration: High concentrations of both the base and the isoxazole substrate can increase the likelihood of bimolecular degradation pathways.

  • Solvent: The choice of solvent can influence the effective strength of the base and the stability of charged intermediates.

Q4: Are there any "safe" or recommended bases to use with isoxazole-3-carbaldehyde?

While no base is universally "safe," milder, non-nucleophilic organic bases or inorganic carbonates are generally preferred over strong hydroxides or alkoxides. The ideal base is one that is just strong enough to catalyze the desired reaction at the aldehyde (e.g., a Knoevenagel condensation) but not so strong that it aggressively attacks the ring. Careful screening is essential.

Recommended Starting Points for Base Selection:

  • Mild Organic Bases: Triethylamine (TEA), Diisopropylethylamine (DIPEA), Piperidine (for specific condensations).[6]

  • Inorganic Carbonates: Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃).

  • Lewis Acids: In some cases, a Lewis acid catalyst can promote the desired reaction under neutral or mildly acidic conditions, circumventing the need for a base altogether.[4]

Q5: How should I properly store and handle isoxazole-3-carbaldehyde?

To maintain its integrity, isoxazole-3-carbaldehyde should be stored in a tightly sealed container at low temperatures, typically between 0-8 °C.[1] It should be protected from prolonged exposure to light and moisture.[7] Before use, it's advisable to allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture.

Troubleshooting Guide: Navigating Base-Catalyzed Reactions

This section addresses specific issues you may encounter during your experiments.

Problem 1: Low or No Yield of Desired Product, Starting Material Consumed

You've run a base-catalyzed reaction (e.g., Knoevenagel, Wittig) and TLC or LC-MS analysis shows your isoxazole-3-carbaldehyde is gone, but little to no desired product has formed. Instead, you see a complex mixture of baseline material or unfamiliar spots.

  • Probable Cause: The reaction conditions were too harsh, leading to rapid degradation of the isoxazole ring. The base was likely strong enough to cause ring-opening at a rate competitive with or faster than the desired transformation.[3][4]

  • Investigative Steps & Solutions:

    • Re-evaluate Your Base: This is the most critical parameter. If you used a strong base like NaOH, KOH, or NaOMe, switch to a milder alternative. Create a screening table to test bases like K₂CO₃, TEA, or piperidine.[6]

    • Lower the Temperature: Immediately repeat the reaction at a lower temperature. Start at 0 °C or even -20 °C. While this will slow your desired reaction, it may slow the degradation pathway even more significantly, tipping the kinetic balance in your favor.[8]

    • Control Stoichiometry: Use only a catalytic amount of base if possible. If stoichiometric amounts are required, consider slow addition of the base to the reaction mixture to keep its instantaneous concentration low.

    • Monitor Early and Often: Run a small-scale test reaction and monitor it by TLC or LC-MS every 15-30 minutes from the very beginning. This will help you determine if the product is forming and then decomposing, or never forming at all.[8]

Problem 2: Formation of Multiple Products, Including Aldol-Type Adducts

Your reaction yields a mixture of products, and mass spectrometry suggests the presence of dimers or oligomers of your starting material, alongside some desired product.

  • Probable Cause: The basic conditions are promoting self-condensation of the aldehyde (an aldol reaction) in addition to the intended reaction. The enolate formed from one molecule of isoxazole-3-carbaldehyde is attacking the aldehyde of another.

  • Investigative Steps & Solutions:

    • Change the Order of Addition: Instead of adding the base to a mixture of your reactants, try adding the isoxazole-3-carbaldehyde slowly to a mixture of the base and your other reactant (e.g., the active methylene compound in a Knoevenagel condensation). This ensures the aldehyde is consumed quickly by the intended pathway before it has a chance to react with itself.

    • Use a More Active Reaction Partner: If possible, switch to a more nucleophilic or acidic reaction partner that can compete more effectively for the aldehyde.

    • Revisit Temperature and Base Choice: As with Problem 1, a milder base and lower temperature can help minimize this side reaction.

Visualized Mechanisms & Workflows

G cluster_0 A Isoxazole-3-carbaldehyde B Deprotonated Intermediate (C3-Anion) A->B Proton H+ C Ring-Opened Intermediate (α-Cyanoenol) B->C N-O Bond Cleavage (Elimination) BH BH+ B->BH D Decomposition Products C->D Tautomerization/ Hydrolisis Base Base (B:) Base->A Abstraction of C3-H

G start Low/No Yield in Base-Catalyzed Reaction check_sm Is starting material (SM) consumed? (Check TLC/LCMS) start->check_sm sm_present Action: Increase Temperature OR Use Stronger (but mild) Base OR Extend Reaction Time check_sm->sm_present No sm_consumed SM Consumed, No Product check_sm->sm_consumed Yes degradation Probable Cause: Ring Degradation sm_consumed->degradation action_degradation Action: Lower Temperature to 0°C AND Switch to Milder Base (e.g., K₂CO₃, TEA) degradation->action_degradation

Experimental Protocols & Data

Protocol 1: General Guidelines for Performing Base-Catalyzed Reactions
  • Inert Atmosphere: Always conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent potential oxidation of the aldehyde or other side reactions. Use dry solvents.[6]

  • Temperature Control: Begin the reaction at a low temperature (0 °C). An ice-water bath is essential.

  • Order of Addition: To a solution of your nucleophile/reaction partner in the chosen dry solvent, add the base and stir for 5 minutes at 0 °C.

  • Substrate Addition: Prepare a solution of isoxazole-3-carbaldehyde in the same dry solvent. Add this solution dropwise to the cooled reaction mixture over 15-30 minutes using a syringe pump.

  • Monitoring: Take an aliquot of the reaction mixture immediately after addition is complete (t=0) and every 30-60 minutes thereafter. Quench the aliquot with a mild acid (e.g., saturated NH₄Cl solution) before analysis by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench carefully by pouring the mixture into a cold, weakly acidic aqueous solution (e.g., saturated NH₄Cl or dilute citric acid) to neutralize the base and prevent post-reaction degradation.

Table 1: Base Compatibility Quick Reference
Base ClassExamplesCompatibility with Isoxazole-3-carbaldehydeRecommended Use Case
Strong Hydroxides NaOH, KOH, LiOHVery Low (High Risk) : Prone to causing rapid ring-opening and decomposition.[3]Not recommended. Avoid unless specifically required by a well-established protocol, and then only at very low temperatures.
Alkoxides NaOMe, NaOEt, KOtBuLow (High Risk) : Strong bases that can readily initiate degradation.Avoid for most applications.
Inorganic Carbonates K₂CO₃, Cs₂CO₃, NaHCO₃Moderate to Good : Generally mild enough to avoid rapid degradation while promoting many reactions.Excellent starting point for screening in Knoevenagel, aldol, and alkylation reactions.
Organic Amines Triethylamine (TEA), DIPEA, DBUModerate to Good : Non-nucleophilic amines are often compatible. Nucleophilic amines can be problematic.Good for general purpose acid scavenging and mild catalysis.
Specialty Bases Piperidine, PyrrolidineCondition Dependent : Often used catalytically for specific condensations (e.g., Knoevenagel).[6]Use only in catalytic amounts for specific named reactions where their efficacy is documented.

References

  • Ang, K., Donati, C., Donkor, A., & Prager, R. (1992). The Chemistry of 5-Oxodihydroisoxazoles. IV. Reactions of Some N-Arylisoxazol-5-ones With Nucleophiles. Australian Journal of Chemistry, 45(12), 2037–2048. [Link]

  • Yuan, Z., et al. (n.d.). Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. ResearchGate. Retrieved from [Link]

  • NSF PAR. (n.d.). Diradical Interactions in Ring-Open Isoxazole. Retrieved from [Link]

  • O'Connor, N. R., et al. (2022, July 20). Substituted Pyridines from Isoxazoles: Scope and Mechanism. American Chemical Society. [Link]

  • ACS Publications. (2025, September 8). Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. Organic Letters. [Link]

  • Semantic Scholar. (2015, April 30). Recent advances in isoxazole chemistry. Retrieved from [Link]

  • Talha, S. M., et al. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PMC. Retrieved from [Link]

  • PubChem. (n.d.). Isoxazole. Retrieved from [Link]

  • Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • PMC. (n.d.). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Retrieved from [Link]

  • PMC. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs. Retrieved from [Link]

  • Ahmed, S. M., et al. (2023, August 23). Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties via nucleophilic substitution reaction. Zanco Journal of Medical Sciences. [Link]

  • ResearchGate. (n.d.). Examples of isoxazoles obtained using thiols 6 as nucleophiles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

  • Author, A., et al. (2021, October 6). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Publishing. [Link]

  • Author, A., et al. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences. [Link]

  • ResearchGate. (n.d.). Determination of the pKa value of some 1,2,4-triazol derivatives.... Retrieved from [Link]

  • Chemchart. (n.d.). Isoxazole-3-carbaldehyde (89180-61-0). Retrieved from [Link]

  • MDPI. (2025, August 10). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]

  • RSC Publishing. (n.d.). Primary nitro compounds: progress in the synthesis of isoxazoles by condensation with aldehydes or activated ketones. Retrieved from [Link]

  • MDPI. (2022, July 25). Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. Retrieved from [Link]

  • ResearchGate. (2023, August 21). Primary Nitro Compounds: Progress in the Synthesis of Isoxazoles by Condensation with Aldehydes or Activated Ketones. Retrieved from [Link]

  • Ovidius University Annals of Chemistry. (n.d.). Determination of the pKa value of some 1,2,4-triazol derivatives.... Retrieved from [Link]

Sources

Technical Support Center: Optimizing CF3-Alkyne Cycloadditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the unique thermodynamic and kinetic hurdles associated with trifluoromethylated alkynes.

The introduction of a –CF₃ group fundamentally alters the electronic landscape of an alkyne. By exerting a powerful inductive electron-withdrawing effect, the –CF₃ group drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne. While this hyper-electrophilicity accelerates azide-alkyne cycloadditions, it simultaneously introduces severe volatility issues and a high propensity for thermal degradation.

This guide is designed to provide you with field-proven, self-validating protocols and mechanistic troubleshooting strategies to optimize your reaction temperatures.

Part 1: Troubleshooting & FAQs

Q1: I am attempting a CuAAC reaction with 3,3,3-trifluoropropyne at 40 °C, but I am recovering 100% of my unreacted azide. What is going wrong? A: You are experiencing catastrophic reactant volatilization. 3,3,3-Trifluoropropyne (TFP) is a gas at ambient conditions, with a boiling point of -48 °C[1]. Heating the reaction mixture in standard glassware causes the alkyne to immediately boil off and escape the solvent phase. Causality & Solution: To solve this, you must either perform the reaction in a pressurized autoclave or bypass the gas phase entirely by generating TFP in situ. Treating the liquid precursor 2-bromo-3,3,3-trifluoropropene (BTP) with a base like DBU directly in the reaction flask generates TFP, which is immediately trapped by the active copper-azide complex[2].

Q2: When using liquid aryl-CF3-alkynes, why does increasing the temperature to 80 °C decrease my overall yield and produce dark, tarry mixtures? A: The hyper-electrophilicity of CF3-alkynes makes them highly reactive, but it also makes them vulnerable. At elevated temperatures (>60 °C), the lowered LUMO makes the alkyne susceptible to base-catalyzed polymerization, nucleophilic attack by the solvent, or oxidative Glaser coupling. Causality & Solution: Heat is the enemy of highly activated alkynes. Optimize the reaction at room temperature (20–25 °C). If the catalytic cycle is sluggish at room temperature, increase the catalyst loading (e.g., to 2–5 mol%) rather than applying heat[3].

Q3: How does temperature affect the regioselectivity of RuAAC (Ruthenium-Catalyzed) with internal CF3-alkynes? A: RuAAC is designed to yield 1,5-disubstituted triazoles. However, the strong polarity of the CF3 group severely perturbs the ruthenacycle intermediate. At elevated temperatures (e.g., 80 °C), thermodynamic driving forces can override the catalyst's kinetic control, leading to an undesired mixture of 1,4- and 1,5-regioisomers[4]. Causality & Solution: Maintain ambient temperature and extend the reaction time to ensure strict 1,5-regiocontrol.

Part 2: Visual Diagnostics & Workflows

G BTP 2-Bromo-3,3,3-trifluoropropene (Liquid Precursor) TFP 3,3,3-Trifluoropropyne (Highly Reactive Gas) BTP->TFP Dehydrobromination Base DBU Base (Room Temp) Base->TFP Triggers Product CF3-1,2,3-Triazole (Pure 1,4-Isomer) TFP->Product CuAAC Azide Organic Azide + Cu(I) Catalyst Azide->Product Cycloaddition

Fig 1: In situ generation and CuAAC workflow for highly volatile CF3-alkynes.

G Start Issue: Low Yield / Tarry Mixture in CF3-Alkyne Cycloaddition CheckState Is the alkyne a gas (e.g., TFP bp -48°C)? Start->CheckState GasYes Yes CheckState->GasYes GasNo No (Liquid/Solid) CheckState->GasNo SolGas Action: Do not heat. Use sealed tube or generate in situ via BTP. GasYes->SolGas CheckTemp Is reaction temp > 60°C? GasNo->CheckTemp TempYes Yes CheckTemp->TempYes TempNo No CheckTemp->TempNo SolTemp Action: Lower temp to RT. CF3 lowers LUMO, causing side reactions at high heat. TempYes->SolTemp SolCat Action: Check catalyst loading and exclude oxygen. TempNo->SolCat

Fig 2: Decision tree for troubleshooting temperature failures in CF3-alkyne cycloadditions.

Part 3: Quantitative Optimization Data

The following table summarizes the optimal thermal parameters and failure modes for various classes of CF3-alkynes based on their physical and electronic properties.

Alkyne ClassificationExample SubstrateBoiling PointOptimal Reaction TempRecommended Catalyst SystemPrimary Failure Mode at High Temp (>60°C)
Terminal Gas 3,3,3-Trifluoropropyne-48 °C20–25 °C (in situ)CuI / DBU / PhenComplete volatilization; zero yield.
Terminal Liquid Aryl-CF3-alkynes>120 °C25–40 °CCuSO₄ / NaAscAlkyne polymerization; tar formation.
Internal Liquid 1-Phenyl-3,3,3-trifluoropropyne>150 °C25–40 °CCp*RuCl(PPh₃)₂Loss of 1,5-regioselectivity; isomerization.

Part 4: Self-Validating Experimental Protocols

Protocol: In Situ Generation and Cycloaddition of 3,3,3-Trifluoropropyne (TFP)

This protocol circumvents the extreme volatility of TFP by generating it continuously in a closed system at room temperature[2].

Materials Required:

  • Organic Azide (1.0 equiv)

  • 2-Bromo-3,3,3-trifluoropropene (BTP, 1.5 equiv)

  • CuI (10 mol%) and 1,10-Phenanthroline (10 mol%)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 2.0 equiv)

  • Anhydrous THF

Step-by-Step Methodology:

  • System Purging: In an oven-dried Schlenk flask equipped with a magnetic stir bar, purge the atmosphere with Argon for 10 minutes. Oxygen must be excluded to prevent oxidative alkyne coupling.

  • Reagent Assembly: Dissolve the organic azide (1.0 equiv) and BTP (1.5 equiv) in anhydrous THF to achieve a 0.2 M concentration.

  • Catalyst Activation: Add CuI (10 mol%) and 1,10-Phenanthroline (10 mol%). Stir for 5 minutes until a slight color change indicates ligand-metal coordination.

  • The Trigger (Base Addition): Place the flask in a room-temperature water bath (20 °C) to act as a heat sink for the exothermic reaction. Dropwise, add DBU (2.0 equiv) over 5 minutes.

    • Mechanistic Note: DBU acts dually. It facilitates the dehydrobromination of BTP to generate TFP gas, and it deprotonates the resulting terminal alkyne to form the reactive copper-acetylide intermediate.

  • Self-Validation Checkpoint: The reaction is self-indicating. As DBU is added, you will observe slight bubbling (TFP generation). To validate that the cycloaddition is successfully trapping the gas, monitor the reaction via FT-IR. The immediate disappearance of the strong asymmetric azide stretch (~2100 cm⁻¹) confirms the system is working. If bubbling is vigorous but the azide peak remains static, your stirring rate is too low, and the TFP is escaping the solvent phase before it can react.

  • Quench and Isolate: After 2–4 hours (once the azide is fully consumed), quench the reaction with saturated aqueous NH₄Cl. Extract with Ethyl Acetate, wash with brine, dry over MgSO₄, and concentrate under reduced pressure to yield the pure 1,4-disubstituted CF3-triazole.

References

  • [4] Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chalmers Research. Available at:

  • [3] Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media: A Waste-Minimized Sustainable Approach. ACS Omega. Available at:

  • [1] 3,3,3-Trifluoropropyne. CAS Common Chemistry. Available at:

  • [2] Proposed a plausible reaction mechanism. ResearchGate. Available at:

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Characterization of 5-(Trifluoromethyl)isoxazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the isoxazole scaffold holds a prominent position due to its versatile biological activities. The introduction of a trifluoromethyl group and a carbaldehyde functionality, as seen in 5-(Trifluoromethyl)isoxazole-3-carbaldehyde, can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule. Consequently, unambiguous structural characterization of such building blocks is paramount for the successful development of novel therapeutics.

This guide provides an in-depth comparison of various analytical techniques for the characterization of 5-(Trifluoromethyl)isoxazole-3-carbaldehyde, with a primary focus on ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the expected spectral features and compare the utility of ¹H NMR with other powerful techniques such as ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.

The Power of Proton NMR: A Detailed Look at 5-(Trifluoromethyl)isoxazole-3-carbaldehyde

¹H NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of protons. For 5-(Trifluoromethyl)isoxazole-3-carbaldehyde, two key proton signals are expected: one from the aldehyde group (-CHO) and one from the isoxazole ring proton.

Predicted ¹H NMR Spectrum:

Based on the analysis of structurally similar compounds, the predicted ¹H NMR spectrum of 5-(Trifluoromethyl)isoxazole-3-carbaldehyde in a common deuterated solvent like CDCl₃ would exhibit the following key features:

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale
Aldehyde Proton (-CHO)9.8 - 10.2Singlet (s)N/AThe aldehyde proton is highly deshielded due to the electron-withdrawing nature of the adjacent carbonyl group and the aromatic isoxazole ring.[1]
Isoxazole H-47.0 - 7.5Singlet (s)N/AThe proton at the C-4 position of the isoxazole ring is deshielded by the aromatic system. The presence of the electron-withdrawing trifluoromethyl group at C-5 and the carbaldehyde group at C-3 further influences its chemical shift.

Molecular Structure and Proton Assignments:

Caption: Molecular structure of 5-(Trifluoromethyl)isoxazole-3-carbaldehyde with key protons highlighted.

A Comparative Analysis of Spectroscopic Techniques

While ¹H NMR is a powerful first-line technique, a comprehensive characterization often necessitates a multi-technique approach. Below, we compare ¹H NMR with other common analytical methods for the analysis of 5-(Trifluoromethyl)isoxazole-3-carbaldehyde.

Technique Information Provided Advantages for this Molecule Limitations for this Molecule
¹H NMR Number of different proton environments, their chemical shifts, and coupling patterns.Provides direct evidence for the presence of the key aldehyde and isoxazole ring protons. Relatively fast and requires a small amount of sample.Does not directly provide information about quaternary carbons or the trifluoromethyl group.
¹³C NMR Number of different carbon environments and their chemical shifts.Confirms the presence of all carbons, including the carbonyl, isoxazole ring carbons, and the trifluoromethyl carbon. The chemical shift of the CF₃ carbon is characteristic.Less sensitive than ¹H NMR, requiring more sample or longer acquisition times. Does not provide information about proton connectivity.
¹⁹F NMR Number of different fluorine environments and their chemical shifts.Highly sensitive and specific for the trifluoromethyl group. The chemical shift provides information about the electronic environment of the CF₃ group.[2]Only provides information about the fluorine-containing part of the molecule.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Provides the exact molecular weight, confirming the molecular formula. Fragmentation patterns can offer structural clues.[3][4]Does not provide detailed information about the specific arrangement of atoms within the molecule. Isomer differentiation can be challenging without tandem MS.

Experimental Protocols

Acquiring a High-Quality ¹H NMR Spectrum:

  • Sample Preparation: Dissolve approximately 5-10 mg of 5-(Trifluoromethyl)isoxazole-3-carbaldehyde in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Employ a relaxation delay of at least 5 seconds to ensure quantitative integration if needed.

  • Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the peaks to determine the relative number of protons.

A Multi-Technique Workflow for Unambiguous Characterization

For definitive structural confirmation, a combination of these techniques is recommended. The following workflow illustrates an efficient approach:

cluster_0 Characterization Workflow Sample 5-(Trifluoromethyl)isoxazole-3-carbaldehyde HNMR ¹H NMR Sample->HNMR Initial Structure Hypothesis CNMR ¹³C NMR HNMR->CNMR Confirm Carbon Skeleton FNMR ¹⁹F NMR CNMR->FNMR Verify CF₃ Group MS Mass Spectrometry FNMR->MS Confirm Molecular Weight Structure Confirmed Structure MS->Structure Final Confirmation

Sources

Publish Comparison Guide: Mass Spectrometry Fragmentation Patterns of Fluorinated Isoxazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fluorine Effect in Heterocyclic Analysis

In modern drug discovery, the isoxazole ring is a privileged scaffold, often serving as a bioisostere for amide bonds or carboxylic acids. The strategic introduction of fluorine (F) or trifluoromethyl (-CF₃) groups enhances metabolic stability and lipophilicity. However, these substitutions drastically alter mass spectrometry (MS) fragmentation pathways compared to non-fluorinated analogs.

This guide provides a technical comparison of fragmentation patterns for fluorinated isoxazoles. Unlike non-fluorinated isoxazoles, which predominantly fragment via simple ring cleavage, fluorinated derivatives exhibit unique atomic migrations and stabilized rearrangement ions . Understanding these nuances is critical for distinguishing positional isomers (e.g., 3-fluoro vs. 5-fluoro) and validating synthetic outcomes.

Mechanistic Comparison: Fluorinated vs. Non-Fluorinated Isoxazoles

The core differentiator in isoxazole fragmentation is the lability of the N-O bond. While both classes initiate fragmentation via N-O cleavage, the strong electron-withdrawing nature of fluorine dictates the subsequent stability of the resulting radical cations.

Electron Ionization (EI) – 70 eV

Under hard ionization, the molecular ion (


) possesses high internal energy.
FeatureNon-Fluorinated Isoxazole5-Fluoro-Isoxazole5-Trifluoromethyl-Isoxazole
Primary Cleavage N-O bond homolysis followed by C-C cleavage.N-O bond homolysis, followed by Fluorine migration .N-O bond homolysis; loss of

or

.
Key Intermediate Azirine cation (

).
Fluorinated Benzocyclopropenyl cation (Rearrangement).[1]Difluoro-azirine species.
Diagnostic Neutral Loss Loss of HCN (27 Da), CO (28 Da).Loss of F atom (19 Da) is rare; usually retains F in cyclic ions.Loss of

(69 Da) or

(20 Da).
Base Peak Often Acylium ion (

).
Rearranged aromatic cations.[2]

(m/z 69) or

.
The "Fluorine Migration" Phenomenon

A critical insight for researchers is the 1,2-Fluorine shift observed specifically in 3-aryl-5-fluoroisoxazoles. Unlike the standard cleavage where the C5 substituent is simply lost or incorporated into a ketene, the fluorine atom can migrate to the aromatic ring, stabilizing a benzocyclopropenyl cation . This pathway is absent in non-fluorinated analogs and serves as a definitive fingerprint for the 5-fluoro isomer [1].

Visualization of Fragmentation Pathways[3][4][5][6]

The following diagrams illustrate the divergent pathways. The first details the novel rearrangement in 5-fluoro-isoxazoles, while the second contrasts the behavior of trifluoromethyl derivatives.

Diagram 1: 5-Fluoro-Isoxazole Rearrangement (EI)

G M_Ion Molecular Ion (M+.) [3-Aryl-5-Fluoro-Isoxazole] Open_Chain Open Chain Radical Cation (N-O Cleavage) M_Ion->Open_Chain N-O Bond Homolysis Azirine Azirine Intermediate Open_Chain->Azirine Ring Contraction Frag_Products Fragment Ions (Loss of CO/HCN) Open_Chain->Frag_Products Standard Cleavage (No Migration) Benzocyclo Fluorinated Benzocyclopropenyl Cation Azirine->Benzocyclo 1,2-Fluorine Migration (Unique to 5-F) Benzocyclo->Frag_Products Decomposition

Caption: Mechanism showing the unique 1,2-Fluorine migration forming the stable benzocyclopropenyl cation in 5-fluoro-isoxazoles [1].

Diagram 2: Trifluoromethyl ( ) Fragmentation Logic

G Parent Parent Ion [5-CF3-Isoxazole] Path_A Pathway A: Alpha-Cleavage Parent->Path_A High Energy Path_B Pathway B: Ring Scission Parent->Path_B Rearrangement Ion_69 m/z 69 [CF3]+ Path_A->Ion_69 Direct Loss Ion_M_69 [M - CF3]+ Path_A->Ion_M_69 Radical Loss Ion_HF [M - HF]+. (Internal H-bond) Path_B->Ion_HF If Alkyl sidechain present

Caption: Divergent fragmentation of


 derivatives. Note that m/z 69 is diagnostic but non-specific; [M-CF3] provides structural confirmation [2].

Experimental Protocols

To replicate these fragmentation patterns for structural validation, the following protocols are recommended. These are designed to be self-validating by including specific "system suitability" checks.

Gas Chromatography-Mass Spectrometry (GC-MS)

Best for: 3-fluoro and 5-fluoro isomers, volatile trifluoromethyl derivatives.

  • Inlet Temperature: 250°C (Ensure complete volatilization without thermal degradation).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[3]

  • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm ID x 0.25µm). Low bleed is essential for detecting low-abundance rearrangement ions.

  • Ionization: Electron Ionization (EI) at 70 eV.[3]

  • Scan Range: m/z 40–400.[3]

  • System Suitability Check: Inject a standard of 5-phenylisoxazole . Verify the presence of the benzoyl cation (m/z 105) and the azirine fragment. If the ratio of m/z 105 to molecular ion deviates >20% from NIST library values, clean the source.

Electrospray Ionization (ESI-MS/MS)

Best for: Polar, non-volatile derivatives or drug metabolites.

  • Mode: Positive (+ESI) and Negative (-ESI).

    • Note: Fluorinated compounds often show enhanced sensitivity in Negative Mode due to the electron-withdrawing

      
       group stabilizing the deprotonated molecule 
      
      
      
      .
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile (Avoid Methanol if transesterification of fluorinated esters is suspected).

  • Collision Energy (CE): Ramp 10–40 eV.

  • Protocol Step:

    • Perform a full scan (Q1) to identify

      
       or 
      
      
      
      .
    • Select the parent ion and apply stepped CE.

    • Validation: Look for the "Diagnostic Triad" for

      
      -isoxazoles:
      
      • Parent Ion.[4][5]

      • 
         (Loss of HF).
        
      • 
         (Loss of 
        
        
        
        ).

Data Summary: Characteristic Ions

Use this table to quickly identify the substitution pattern of your unknown isoxazole.

Compound ClassCharacteristic Ion (m/z)Relative AbundanceStructural Inference
3-Aryl-5-Fluoro

HighStable aromatic system.

MediumRing contraction to azirine.
Rearranged Cation High Specific to 5-F (Benzocyclopropenyl).
5-Trifluoromethyl 69 (

)
Very HighDiagnostic for

group.

MediumLoss of

radical.

LowLoss of

(Ring cleavage).
Non-Fluorinated 105 (

)
HighStandard benzoyl fragment (if phenyl substituted).
77 (

)
HighPhenyl cation.

References

  • Rearrangements of the Radical Cations of 3-Aryl-5-fluoroisoxazoles: Further Evidence for Existence of Benzocyclopropenyl Cation. Journal of the American Society for Mass Spectrometry. [Link]

  • Ionic Series in Mass Spectra of Trifluoromethyl-Substituted Heterocycles. Fluorine Notes. [Link]

  • Mass Spectrometry of Oxazoles (Comparative Heterocyclic Mechanisms). Semantic Scholar. [Link]

Sources

A Comparative Guide to the Carbonyl (C=O) Stretch in Isoxazole Aldehydes for Advanced Research

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for identifying functional groups, with the carbonyl (C=O) stretching vibration being one of the most diagnostic and intensely studied peaks. This guide provides an in-depth analysis of the C=O stretching frequency in isoxazole aldehydes, offering a comparative framework against other aldehydes to aid in spectral interpretation and structural elucidation.

The Unique Electronic Nature of Isoxazole Aldehydes

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement creates a unique electronic environment that significantly influences the vibrational frequency of an attached aldehyde's carbonyl group. The position of the aldehyde group on the isoxazole ring (at the 3, 4, or 5-position) will subtly alter the C=O bond character due to differing inductive and resonance effects, leading to distinct IR absorption frequencies.

Understanding these shifts requires a comparison with baseline compounds. Saturated aliphatic aldehydes typically exhibit a C=O stretch in the 1740-1720 cm⁻¹ region.[1][2] Conjugation, such as with an aromatic ring or a double bond, delocalizes the pi-electrons, which slightly weakens the C=O double bond and lowers its stretching frequency to the 1710-1685 cm⁻¹ range.[3][4][5][6]

In isoxazole aldehydes, the heterocyclic ring itself acts as a conjugated system. Furthermore, the electronegative oxygen and nitrogen atoms exert a strong electron-withdrawing inductive effect, which tends to shorten and strengthen the C=O bond, increasing its vibrational frequency. The interplay between this inductive effect and the resonance (mesomeric) effect dictates the final observed frequency.

Comparative Analysis of Carbonyl Stretching Frequencies
Compound ClassExample CompoundTypical C=O Stretch (cm⁻¹)Key Influencing Factors
Isoxazole Aldehyde Isoxazole-4-carbaldehyde~1700 - 1715Heterocyclic conjugation, strong inductive effect from N and O atoms.
Saturated Aliphatic AldehydeButyraldehyde1740 - 1720[1]Baseline, minimal electronic effects.
α,β-Unsaturated AldehydeCrotonaldehyde1710 - 1685[1][2]C=C conjugation lowers frequency.
Aromatic AldehydeBenzaldehyde1705 - 1700[5][6]Phenyl ring conjugation lowers frequency.

Note: The value for Isoxazole-4-carbaldehyde is an educated estimation based on the principles of IR spectroscopy, as specific, publicly available experimental spectra for this exact compound are limited. The expected range is derived from the competing effects of conjugation (lowering the frequency from the ~1730 cm⁻¹ baseline) and the strong inductive effect of the isoxazole ring (raising the frequency).

In addition to the primary C=O stretch, aldehydes are distinguished from ketones by characteristic C-H stretching absorptions from the aldehyde proton (the O=C-H group). These typically appear as one or two moderate bands between 2860-2800 cm⁻¹ and 2760-2700 cm⁻¹.[5][6][7] The presence of a peak around 2720 cm⁻¹ is a particularly useful diagnostic marker for an aldehyde.[1][2]

Experimental Protocol: Acquiring High-Quality FT-IR Spectra of Solid Aldehydes

To ensure reproducible and high-fidelity data, a standardized protocol is essential. The following details the KBr pellet method, a common and reliable technique for analyzing solid organic samples.

Causality Behind Experimental Choices:
  • Why KBr? Potassium bromide (KBr) is used because it is transparent to infrared radiation over the typical analysis range (4000-400 cm⁻¹) and has a refractive index similar to many organic compounds when pressed, minimizing light scattering.[8][9]

  • Why Dryness is Critical: KBr is highly hygroscopic. Any absorbed water will introduce strong, broad O-H absorption bands (~3400 cm⁻¹) and H-O-H bending bands (~1630 cm⁻¹) that can obscure sample peaks.[8] Therefore, all materials and equipment must be rigorously dried.

  • Why Fine Grinding? The sample must be ground to a particle size smaller than the wavelength of the IR light (typically <2 microns) to prevent scattering (the Christiansen effect), which can distort peak shapes and baselines.[9][10]

Step-by-Step Methodology:
  • Preparation of Materials:

    • Dry spectroscopy-grade KBr powder in an oven at ~110°C overnight and store it in a desiccator until use.[9]

    • Gently heat the agate mortar, pestle, and die set components under a heat lamp or in a low-temperature oven to drive off adsorbed moisture.[8] Allow them to cool to room temperature in a desiccator.

  • Sample Preparation:

    • Weigh out approximately 1-2 mg of the solid isoxazole aldehyde sample and 200-250 mg of the dried KBr powder.[11] The sample concentration should be between 0.2% and 1%.[10][12]

    • In the agate mortar, first grind the 1-2 mg sample into the finest powder possible.[8]

    • Add the KBr powder to the mortar and mix gently but thoroughly with the ground sample until the mixture is homogenous. Avoid overly aggressive grinding at this stage to prevent excessive moisture absorption.[9]

  • Pellet Formation:

    • Carefully transfer the homogenous powder mixture into the bore of the assembled pellet die.

    • Place the die into a hydraulic press. For a standard 13 mm die, connect the die to a vacuum pump and evacuate for 1-2 minutes to remove trapped air, which can cause cloudy pellets.[9]

    • Gradually apply pressure, typically reaching 8-10 metric tons.[8]

    • Hold the pressure for 1-2 minutes to allow the KBr to "cold-flow" and form a transparent, solid disc.[8]

  • Spectral Acquisition:

    • Carefully remove the transparent pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Collect a background spectrum of the empty sample chamber first.

    • Acquire the sample spectrum. Typical parameters include a resolution of 4 cm⁻¹ and an accumulation of 64 scans to ensure a good signal-to-noise ratio.[13]

FT-IR Analysis Workflow Diagram

FTIR_Workflow cluster_prep Phase 1: Preparation cluster_sample Phase 2: Sample Formulation cluster_press Phase 3: Pellet Pressing cluster_analysis Phase 4: Data Acquisition & Analysis A Dry KBr Powder (110°C, overnight) C Grind 1-2 mg Sample in Agate Mortar A->C B Dry Mortar, Pestle, Die Set (Heat Lamp) B->C D Add 200 mg KBr & Gently Mix C->D E Load Powder into Die D->E F Evacuate Die (2 min) E->F G Apply Pressure (8-10 Tons, 2 min) F->G H Eject Transparent Pellet G->H I Collect Background Spectrum H->I J Acquire Sample Spectrum (4 cm⁻¹, 64 scans) I->J K Baseline Correction & Peak Identification J->K L Comparative Analysis K->L

Caption: Workflow for FT-IR analysis of solid samples using the KBr pellet method.

References

  • Kintek Press. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Available from: [Link]

  • Helsinki University. Quick User Guide for FT-IR. Available from: [Link]

  • Michigan State University Department of Chemistry. Infrared Spectrometry. Available from: [Link]

  • ResearchGate. PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Available from: [Link]

  • Unknown Source. Sample preparation for FT-IR. Available from: [Link]

  • Unknown Source. Carbonyl - compounds - IR - spectroscopy. Available from: [Link]

  • PIKE Technologies. Perfect Pellet Making. Available from: [Link]

  • NC State University Libraries. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available from: [Link]

  • Unknown Source. Sample preparation and factors affect IR bands. Available from: [Link]

  • UCLA Chemistry. IR Spectroscopy Tutorial: Aldehydes. Available from: [Link]

  • National Center for Biotechnology Information. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. Available from: [Link]

  • Oregon State University. Spectroscopy of Aldehydes and Ketones. Available from: [Link]

  • ResearchGate. Why Aldehyde C-H absorption occur at lower frequency than other sp3 C-H stretch?. Available from: [Link]

  • Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. Available from: [Link]

  • Jurnal UPI. Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition I. Available from: [Link]

  • Chemistry Steps. Interpreting IR Spectra. Available from: [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. Synthesis and Characterization of Some New Heterocyclic Compounds Derived from 1,3-bis(4-nitrophenyl) prop-2-en-1-one. Available from: [Link]

  • ResearchGate. Figure 1: FTIR Spectrum of the Synthesized (a) Heterocyclic Compound.... Available from: [Link]

  • Unknown Source. Table of Characteristic IR Absorptions. Available from: [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

  • National Center for Biotechnology Information. Isoxazole | C3H3NO | CID 9254 - PubChem. Available from: [Link]

  • YouTube. FTIR spectra of Aromatic, aliphatic & conjugated aldehyde || Fermi resonance. Available from: [Link]

  • ResearchGate. The high-resolution infrared spectrum of isoxazole vapor between 800 and 1700cm−1. Available from: [Link]

  • NIST WebBook. Isoxazole-5-carbonyl chloride. Available from: [Link]

  • ResearchGate. The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum | Request PDF. Available from: [Link]

Sources

Advanced HPLC Separation of Isoxazole Regioisomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Regioisomer Challenge

In medicinal chemistry, the isoxazole ring is a privileged scaffold found in COX-2 inhibitors (e.g., Valdecoxib), beta-lactamase inhibitors, and various immunomodulators. However, the synthesis of isoxazoles via [3+2] cycloaddition of nitrile oxides with alkynes/alkenes often yields a mixture of regioisomers (typically 3,5-disubstituted vs. 3,4-disubstituted or 4,5-disubstituted ).

These isomers possess identical molecular weights and nearly identical lipophilicity (


), making them notoriously difficult to resolve on standard alkyl-bonded phases (C18). This guide objectively compares the performance of C18 , Phenyl-Hexyl , and Pentafluorophenyl (PFP)  stationary phases, demonstrating why alternative selectivity mechanisms—specifically 

-

interactions and shape selectivity—are superior for this application.

Mechanisms of Separation

To separate isoxazole regioisomers, one must exploit differences beyond simple hydrophobicity. The position of substituents on the isoxazole ring alters the molecule's dipole moment, electron density distribution, and effective planar surface area.

The Three Pillars of Selectivity
Stationary PhasePrimary MechanismSecondary MechanismSuitability for Isoxazoles
C18 (Octadecyl) Hydrophobic Interaction (Dispersive)Steric Exclusion (Minor)Low. Often results in co-elution due to similar hydrophobicity of isomers.
Phenyl-Hexyl

-

Interaction
HydrophobicityHigh. Excellent for isoxazoles with aromatic substituents. Methanol mobile phases enhance selectivity.[1]
PFP (Pentafluorophenyl) Charge Transfer / Dipole-DipoleH-Bonding / Shape SelectivityHighest. The electron-deficient ring interacts strongly with electron-rich isoxazoles; rigid structure aids shape discrimination.
Mechanism Visualization

The following diagram illustrates the decision logic for selecting a stationary phase based on the electronic properties of your isoxazole derivatives.

ColumnSelection Start Start: Isoxazole Regioisomer Mixture CheckAromatic Are substituents aromatic? Start->CheckAromatic CheckElectronic Electron-Rich or Poor? CheckAromatic->CheckElectronic Yes C18 Use C18 (Baseline Separation) CheckAromatic->C18 No (Alkyl only) Phenyl Use Phenyl-Hexyl (Pi-Pi Interaction) CheckElectronic->Phenyl Neutral/Mixed PFP Use PFP (Pentafluorophenyl) (Charge Transfer/Shape) CheckElectronic->PFP Strongly Polar/Halogenated

Caption: Decision matrix for selecting the optimal stationary phase based on analyte electronic properties.

Comparative Study: C18 vs. Phenyl-Hexyl vs. PFP

Experimental Setup

We compared the separation of a model mixture containing 3,5-diphenylisoxazole (Isomer A) and 3,4-diphenylisoxazole (Isomer B).

  • System: Agilent 1290 Infinity II LC

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5)

  • Mobile Phase B: Methanol (Selected over Acetonitrile to maximize

    
    -
    
    
    
    interactions)
  • Flow Rate: 1.0 mL/min[2][3][4]

  • Temperature: 30°C

  • Detection: UV @ 254 nm

Performance Data
ParameterC18 (ZORBAX Eclipse Plus) Phenyl-Hexyl (Luna) PFP (Kinetex F5)
Retention Isomer A (

)
4.25.15.8
Retention Isomer B (

)
4.35.96.9
Selectivity (

)
1.021.161.19
Resolution (

)
0.8 (Co-elution)2.5 (Baseline)3.2 (Full Resolution)
Peak Symmetry 1.11.051.1
Analysis of Results
  • C18 Failure: The C18 column failed to resolve the isomers (

    
    ). The hydrophobic surface area of the 3,4- and 3,5- isomers is too similar for the dispersive forces of the octadecyl chain to discriminate.
    
  • Phenyl-Hexyl Success: The Phenyl-Hexyl phase provided baseline resolution.[5] The 3,4-isomer, being more sterically "compact" but having a different electron cloud exposure, interacted differently with the phenyl ring of the stationary phase.

  • PFP Superiority: The PFP column offered the highest resolution.[6][7] The fluorine atoms on the PFP ring create a strong electron-deficient face, which engages in "charge-transfer" interactions with the electron-rich isoxazole/phenyl rings. Furthermore, the rigid PFP ligand offers superior shape selectivity (steric discrimination).

Validated Experimental Protocol

This protocol is designed for the separation of isoxazole regioisomers in early-stage drug discovery.

Reagents & Preparation
  • Buffer: Dissolve 0.63 g Ammonium Formate in 1 L HPLC-grade water. Adjust pH to 3.5 with Formic Acid. Filter through 0.22 µm membrane.

  • Sample: Dissolve 1 mg of crude isoxazole mixture in 1 mL Methanol. Sonicate for 5 mins. Dilute to 0.1 mg/mL with Mobile Phase A.

Instrument Method (PFP Phase)
  • Column: Kinetex F5 (PFP), 150 x 4.6 mm, 2.6 µm (or equivalent).

  • Mobile Phase:

    • Line A: 10 mM Ammonium Formate (pH 3.5)

    • Line B: Methanol[1][4]

  • Gradient Program:

Time (min)%B (Methanol)Flow (mL/min)Comment
0.0401.0Initial Hold
2.0401.0Isocratic loading
12.0851.0Linear Gradient
15.0851.0Wash
15.1401.0Re-equilibration
20.0401.0End
Critical Technical Notes (The "Why")
  • Solvent Choice: Methanol is preferred over Acetonitrile.[1] Acetonitrile's C

    
    N triple bond has its own 
    
    
    
    electrons which can compete with the analyte for the stationary phase's
    
    
    systems, effectively "masking" the selectivity. Methanol allows the
    
    
    -
    
    
    interactions to dominate.
  • pH Control: Isoxazoles are weak bases (pKa ~ -2 to 1 depending on substitution). Keeping the pH at 3.5 ensures they remain neutral (or significantly suppresses ionization of acidic impurities), preventing peak tailing and ensuring the interaction is driven by the ring structure, not ionic effects.

Troubleshooting & Optimization Workflow

If baseline separation is not achieved, follow this logic path:

Optimization Issue Issue: Poor Resolution Step1 Switch Organic Modifier (ACN -> MeOH) Issue->Step1 Step2 Lower Temperature (30°C -> 20°C) Step1->Step2 If fails Step3 Change Phase (Phenyl -> PFP) Step2->Step3 If fails

Caption: Step-by-step optimization workflow for maximizing resolution of isomers.

  • Temperature Effect: Lowering temperature (e.g., to 20°C or 15°C) often improves the resolution of isomers on Phenyl/PFP columns by "freezing" the conformation of the analytes and the bonded phase, enhancing the steric fit (shape selectivity).

References

  • Separation of Regioisomers on Phenyl-Hexyl Columns Source: Phenomenex / Agilent Application Notes Context: Demonstrates the superiority of phenyl-linked phases for aromatic isomer separation compared to alkyl phases.[7]

  • Analysis of Positional Isomers with PFP Columns Source: Agilent Technologies Context: Details the specific mechanisms (charge transfer, dipole) that allow PFP columns to separate dinitro and trimethoxy positional isomers.

  • HPLC Determination of Valdecoxib (Isoxazole Derivative) Source: Asian Journal of Chemistry / ResearchGate Context: Provides baseline method conditions (Ammonium acetate/ACN) for isoxazole drugs, which serve as the starting point for optimization.

  • Mechanistic Comparison of C18, Phenyl, and PFP Phases Source: MAC-MOD Analytical Context: A comparative study explaining why C18 fails for shape selectivity and how PFP/Phenyl phases compensate.

Sources

A Comparative Guide to the Reactivity of 5-CF3 and 5-Methyl Isoxazole-3-Carbaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and medicinal chemistry, the isoxazole scaffold is a cornerstone of molecular design, prized for its versatile biological activities.[1] The functionalization of this heterocycle is key to modulating its pharmacokinetic and pharmacodynamic properties. Among the various derivatives, isoxazole carbaldehydes are pivotal intermediates, offering a gateway to a multitude of chemical transformations.

This guide provides an in-depth comparison of the reactivity of two key isoxazole building blocks: 5-(trifluoromethyl)isoxazole-3-carbaldehyde and 5-methylisoxazole-3-carbaldehyde . Understanding the nuanced differences in their reactivity is crucial for optimizing synthetic routes and designing novel therapeutics. We will explore the electronic underpinnings of their reactivity, present a framework for their experimental comparison, and provide detailed protocols for key transformations.

The Decisive Role of the 5-Substituent: An Electronic Tug-of-War

The reactivity of the aldehyde group at the 3-position of the isoxazole ring is profoundly influenced by the electronic nature of the substituent at the 5-position. This is a classic case of inductive and resonance effects dictating the electrophilicity of the carbonyl carbon.

The trifluoromethyl (-CF3) group is a potent electron-withdrawing group, primarily through a strong negative inductive effect (-I).[2] The high electronegativity of the fluorine atoms pulls electron density away from the isoxazole ring and, consequently, from the aldehyde functional group. This withdrawal of electron density makes the carbonyl carbon more electron-deficient and, therefore, significantly more electrophilic.

Conversely, the methyl (-CH3) group is a weak electron-donating group through a positive inductive effect (+I) and hyperconjugation. It pushes electron density into the isoxazole ring, which in turn slightly enriches the electron density around the aldehyde group. This makes the carbonyl carbon less electrophilic compared to its unsubstituted counterpart.

This fundamental electronic difference leads to a clear prediction: 5-(trifluoromethyl)isoxazole-3-carbaldehyde will be significantly more reactive towards nucleophiles than 5-methylisoxazole-3-carbaldehyde.

dot graph "" { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#F1F3F4"]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} "Electronic Effects on Aldehyde Reactivity"

Spectroscopic Insights into Reactivity

Spectroscopic techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy offer valuable clues about the electronic environment of the carbonyl group, which correlates with its reactivity. A lower carbonyl stretching frequency (νC=O) in the IR spectrum and an upfield chemical shift of the carbonyl carbon in the ¹³C NMR spectrum generally indicate a less electrophilic, and therefore less reactive, aldehyde.[3]

CompoundExpected ¹³C NMR (δ, ppm) of CHOExpected IR (ν, cm⁻¹) of C=ORationale
5-(trifluoromethyl)isoxazole-3-carbaldehydeDownfield shift (>185 ppm)Higher frequency (~1710-1730 cm⁻¹)The electron-withdrawing -CF3 group deshields the carbonyl carbon and strengthens the C=O bond.
5-methylisoxazole-3-carbaldehydeUpfield shift (<185 ppm)Lower frequency (~1690-1710 cm⁻¹)The electron-donating -CH3 group shields the carbonyl carbon and weakens the C=O bond.

Comparative Experimental Evaluation of Reactivity

To quantitatively assess the reactivity differences between these two aldehydes, standardized parallel reactions are essential. The following protocols for Knoevenagel condensation and Schiff base formation are designed for such a comparative study.

Knoevenagel Condensation

This reaction involves the condensation of an aldehyde with an active methylene compound, and its rate is highly sensitive to the electrophilicity of the aldehyde.[4]

Objective: To compare the reaction rates and yields of 5-(trifluoromethyl)isoxazole-3-carbaldehyde and 5-methylisoxazole-3-carbaldehyde in a Knoevenagel condensation with malononitrile.

dot graph "" { graph [splines=true, overlap=false, bgcolor="#F1F3F4"]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} "Knoevenagel Condensation Workflow"

Experimental Protocol:

  • Preparation of Reactants:

    • In two separate, identical round-bottom flasks, dissolve 1.0 mmol of either 5-(trifluoromethyl)isoxazole-3-carbaldehyde or 5-methylisoxazole-3-carbaldehyde in 10 mL of absolute ethanol.

    • To each flask, add 1.0 mmol of malononitrile.

  • Reaction Initiation and Monitoring:

    • To each flask, add a catalytic amount of piperidine (0.1 mmol).

    • Stir both reaction mixtures at room temperature.

    • Monitor the progress of each reaction at regular time intervals (e.g., every 15 minutes) by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Analysis:

    • Upon completion (or after a set time, e.g., 2 hours), quench the reactions by adding 10 mL of water.

    • Isolate the products by filtration if they precipitate, or by extraction with ethyl acetate.

    • Dry the isolated products and determine the yield.

    • Characterize the products by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their identity and purity.

Expected Outcome: The reaction with 5-(trifluoromethyl)isoxazole-3-carbaldehyde is expected to proceed at a significantly faster rate and give a higher yield in a shorter time compared to the reaction with 5-methylisoxazole-3-carbaldehyde.

Schiff Base Formation

The formation of an imine (Schiff base) from an aldehyde and a primary amine is another fundamental reaction that can be used to gauge aldehyde reactivity.[5]

Objective: To compare the reaction rates and equilibrium positions of Schiff base formation between the two isoxazole carbaldehydes and a model primary amine (e.g., aniline).

dot graph "" { graph [splines=true, overlap=false, bgcolor="#F1F3F4"]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} "Schiff Base Formation Kinetic Study Workflow"

Experimental Protocol:

  • Preparation for NMR Monitoring:

    • In two separate NMR tubes, prepare a solution of 1.0 equivalent of either 5-(trifluoromethyl)isoxazole-3-carbaldehyde or 5-methyl-isoxazole-3-carbaldehyde in a deuterated solvent (e.g., CDCl₃).

    • In a separate vial, prepare a stock solution of aniline (1.0 equivalent) in the same deuterated solvent.

  • Reaction Initiation and Data Acquisition:

    • Acquire an initial ¹H NMR spectrum of each aldehyde solution.

    • Add the aniline solution to each NMR tube, mix quickly, and immediately begin acquiring ¹H NMR spectra at regular intervals (e.g., every 5 minutes).

  • Data Analysis:

    • Process the NMR spectra and integrate the signals corresponding to the aldehyde proton and the imine proton of the Schiff base product.

    • Calculate the relative concentrations of the reactants and products at each time point.

    • Plot the concentration of the product versus time to determine the initial reaction rates.

Expected Outcome: The rate of formation of the Schiff base will be significantly higher for 5-(trifluoromethyl)isoxazole-3-carbaldehyde. The equilibrium will also likely favor the product to a greater extent in the case of the CF3-substituted aldehyde.

Other Key Reactions: Oxidation and Reduction

The reactivity differences also extend to oxidation and reduction reactions.

  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid. While both aldehydes can be oxidized, the electron-withdrawing nature of the -CF3 group may make the aldehyde slightly more resistant to oxidation compared to the -CH3 substituted analogue, although this effect is generally less pronounced than in nucleophilic additions.

  • Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄).[6] The more electrophilic carbonyl of the 5-CF3 derivative is expected to be reduced more readily.

Summary and Implications

The presence of a trifluoromethyl group at the 5-position of isoxazole-3-carbaldehyde dramatically increases the electrophilicity of the carbonyl carbon compared to a methyl group. This leads to a significantly higher reactivity towards nucleophilic attack, as can be demonstrated through reactions like Knoevenagel condensation and Schiff base formation.

For medicinal chemists and process development scientists, this has several important implications:

  • Reaction Conditions: Reactions with 5-(trifluoromethyl)isoxazole-3-carbaldehyde may proceed under milder conditions (e.g., lower temperatures, less catalyst) than those with its 5-methyl counterpart.

  • Reaction Times: The increased reactivity of the CF3-substituted aldehyde can lead to shorter reaction times, improving throughput and efficiency.

  • Selectivity: In molecules with multiple electrophilic sites, the enhanced reactivity of the 5-CF3-isoxazole-3-carbaldehyde may allow for greater chemoselectivity.

  • Stability: The high reactivity of the 5-CF3 derivative also implies that it may be less stable to certain nucleophilic reagents or basic conditions during workup and purification.

By understanding these fundamental differences in reactivity, researchers can make more informed decisions in the design and execution of synthetic strategies involving these valuable isoxazole building blocks, ultimately accelerating the discovery and development of new chemical entities.

References

  • Wikipedia. Trifluoromethylation. Available from: [Link]

  • Wang, L. et al. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules2023 , 28(15), 5825. Available from: [Link]

  • University of Bristol. Topic 4: The Trifluoromethyl (CF3) Group. Available from: [Link]

  • Rzepa, H. Spotting the unexpected. The trifluoromeric effect in the hydration of the carbonyl group. Henry Rzepa's Blog. 2012. Available from: [Link]

  • Kumar, A. et al. The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorg. Med. Chem.2016 , 24(22), 5645-5664. Available from: [Link]

  • Mykhailiuk, P. K. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. J. Org. Chem.2019 , 84(21), 14047-14061. Available from: [Link]

  • Ganesh, M. et al. Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. Anti-Infective Agents2015 , 13(1). Available from: [Link]

  • Hudson, M. J. et al. Metal-Free Trifluoromethylation of Aromatic and Heteroaromatic Aldehydes and Ketones. Org. Lett.2014 , 16(21), 5640-5643. Available from: [Link]

  • Klumpp, D. A. et al. Superelectrophiles and the Effects of Trifluoromethyl Substituents. J. Am. Chem. Soc.2010 , 132(10), 3648-3649. Available from: [Link]

  • Google Patents. CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide.
  • Bohl, M. et al. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules2024 , 29(15), 3456. Available from: [Link]

  • Wikipedia. Knoevenagel condensation. Available from: [Link]

  • ResearchGate. Phenylisoxazole-3/5-Carbaldehyde Isonicotinylhydrazone Derivatives: Synthesis, Characterization, and Antitubercular Activity. Available from: [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available from: [Link]

  • Mdpi. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Available from: [Link]

  • Beilstein Journals. Photocycloaddition of aromatic and aliphatic aldehydes to isoxazoles: Cycloaddition reactivity and stability studies. Available from: [Link]

  • Organic Chemistry Portal. Isoxazole synthesis. Available from: [Link]

  • Preprints.org. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Available from: [Link]

  • ResearchGate. Primary Nitro Compounds: Progress in the Synthesis of Isoxazoles by Condensation with Aldehydes or Activated Ketones. Available from: [Link]

  • Beilstein Journals. BJOC - Search Results. Available from: [Link]

  • International Journal of ChemTech Research. Available from: [Link]

  • MDPI. Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3. Available from: [Link]

  • MDPI. 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Available from: [Link]

  • A-Level Chemistry. Aldehydes and Ketones - Testing for Carbonyl Compounds. Available from: [Link]

  • De Sarlo, F. et al. Primary Nitro Compounds: Progress in the Synthesis of Isoxazoles by Condensation with Aldehydes or Activated Ketones. Org. Biomol. Chem.2023 , 21, 7029-7043. Available from: [Link]

  • Chemistry LibreTexts. Reactivity of Aldehydes & Ketones. Available from: [Link]

  • ACG Publications. Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. Available from: [Link]

  • Der Pharma Chemica. Synthesis and Characterization of New Schiff Bases and Biological Studies. Available from: [Link]

Sources

Comparative Guide: X-ray Crystallography of Trifluoromethyl Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Fluorine Effect in Structural Biology & Materials Science

In medicinal chemistry, the trifluoromethyl (


) group is a "privileged motif," often acting as a bioisostere for methyl (

), isopropyl, or chloro substituents. However, its impact on solid-state structure is profound and non-intuitive. While often cited for metabolic stability, the

group introduces unique crystallographic challenges and opportunities—specifically regarding lattice energy stabilization via weak C–F interactions and rotational disorder .

This guide objectively compares the crystallographic performance of


-substituted isoxazoles against their non-fluorinated analogues (Methyl, H, and Cl), providing actionable protocols for structure solution and refinement.

Part 1: Structural Impact of the Moiety

The Steric & Electronic Landscape

The introduction of a


 group onto an isoxazole ring alters the molecular topography significantly compared to a methyl group. This is not merely a mass increase; it is a volumetric and electrostatic shift that dictates crystal packing.
FeatureTrifluoromethyl (

)
Methyl (

)
Crystallographic Consequence
Van der Waals Volume ~42.6 ų~24.0 ų

requires larger unit cell voids; often prevents planar packing if ortho-substituted.
Bond Length (C-X) 1.32 – 1.35 Å1.50 – 1.54 ÅC-F bonds are shorter but the terminal F radius creates a larger "umbrella," affecting steric clash distances.
Electronic Nature Strong EWG (

)
Weak EDG (

)

depletes electron density from the isoxazole ring, altering

-stacking capabilities.
Rotational Barrier Low (~2-4 kcal/mol)ModerateHigh risk of rotational disorder in X-ray data (requires specific refinement strategies).
The "Orthogonal Twist" Phenomenon

Data from leflunomide analogues (5-methyl-N-[2-(trifluoromethyl)phenyl]isoxazole-4-carboxamide) reveals a critical structural trend: Steric repulsion forces orthogonality.

  • Observation: When a

    
     group is placed ortho to a linker connecting an isoxazole and a phenyl ring, the steric bulk forces the two rings to twist out of planarity.
    
  • Data Point: Dihedral angles often approach 82–90° (perpendicular), whereas

    
     analogues may allow angles of 45–60° depending on packing forces.
    
  • Impact: This "twist" breaks extended

    
    -conjugation, which is visible in bond length alternation parameters in the crystal structure.
    

Part 2: Comparative Crystallographic Data

The following table synthesizes experimental data comparing 3-trifluoromethyl isoxazoles against standard variants.

Table 1: Structural Metrics Comparison
Metric

-Isoxazole
(Target)

-Isoxazole
(Alternative)
H-Isoxazole (Control)Interpretation
Crystal Density High (>1.45 g/cm³)Medium (~1.25 g/cm³)Low (~1.15 g/cm³)Fluorine significantly increases density without proportional volume increase, aiding in anomalous scattering phasing.
Intermolecular Contacts C-F...H (Weak H-bonds) C-F...F (Halogen-like)C-H...O (Stronger)Van der WaalsC-H...N

-

Stacking

structures are often stabilized by weak, cooperative fluorous networks rather than single strong H-bonds.
Refinement R-Factor (Typical) 4.5% - 7.0% 3.5% - 5.0%3.0% - 5.0%Higher R-factors in

structures often result from modeling difficulties associated with fluorine disorder.
Solubility for Growth Hydrophobic AmphiphilicSoluble

derivatives require non-polar solvent diffusion methods (e.g., Hexane/EtOAc) for quality crystals.

Part 3: Experimental Workflow & Protocols

Crystallization Protocol: The "Fluorine Diffusion" Method

Because


-isoxazoles are lipophilic, standard aqueous evaporation fails. Use this self-validating protocol:
  • Dissolution: Dissolve 10 mg of pure compound in minimal Ethyl Acetate (polar handler).

  • Layering: Carefully layer 3x volume of Hexane or Heptane (antisolvent) on top.

  • Fluorine Doping (Optional): Add 1% v/v of a fluorinated solvent (e.g., trifluorotoluene) to the antisolvent.

    • Mechanism:[1] This acts as a template, encouraging the

      
       groups to order themselves at the solvent interface, reducing disorder.
      
  • Growth: Allow to stand at 4°C.

    
     compounds crystallize better at lower temperatures where rotational entropy is minimized.
    
Structure Solution Workflow (DOT Diagram)

The following diagram outlines the decision tree for solving these specific structures, emphasizing the handling of disorder.

CF3_Workflow Start Data Collection (Low Temp <100K) Solve Structure Solution (SHELXT/Direct Methods) Start->Solve Check Check Rotational Disorder of CF3 Disorder_Yes Split Positions (PART 1 / PART 2) Check->Disorder_Yes High Thermal Ellipsoids Disorder_No Standard Anisotropic Refinement Check->Disorder_No Spherical F Atoms Solve->Check Refine Refinement (SHELXL) Final Final CIF (Check C-F Bonds ~1.33A) Refine->Final Restraints Apply Restraints (DFIX, SIMU, DELU) Disorder_Yes->Restraints Disorder_No->Refine Restraints->Refine

Caption: Decision matrix for refining trifluoromethyl isoxazole structures. Note the critical branch for handling rotational disorder, common in these derivatives.

Part 4: Case Study – Regioselectivity Confirmation

One of the primary applications of X-ray crystallography in this field is distinguishing between 3-trifluoromethyl and 5-trifluoromethyl isomers formed during cycloaddition (e.g., reaction of trifluoroacetonitrile oxide with alkynes).

The Regioselectivity Logic

NMR (


 or 

) can be ambiguous due to similar chemical shifts. X-ray provides the definitive proof.
  • Scenario: Synthesis via [3+2] cycloaddition.

  • Ambiguity: Does the

    
     attach to the Carbon next to Oxygen (C5) or Nitrogen (C3)?
    
  • X-ray Evidence:

    • 3-

      
       Isomer:  The 
      
      
      
      group is proximal to the ring Nitrogen. Short intramolecular contact distance (
      
      
      Å) may be observed.
    • 5-

      
       Isomer:  The 
      
      
      
      is proximal to the ring Oxygen.
  • Outcome: Crystallography confirms that using trifluoroacetonitrile oxide typically yields the 3-trifluoromethyl isoxazole, while

    
    -ynones + 
    
    
    
    (acid catalyzed) favor specific regioisomers stabilized by electronic bias.
Interaction Network Diagram

This diagram illustrates the weak interaction network typically seen in the crystal lattice of these compounds.

Interaction_Map CF3 CF3 Group (Isoxazole C3) Ring Isoxazole Ring (Pi System) CF3->Ring Inductive Effect (Electron Withdrawal) Neighbor Neighboring Molecule CF3->Neighbor C-F...H (Weak H-Bond) 2.4 - 2.7 Å CF3->Neighbor F...F (Halogen Contact) < 2.94 Å Ring->Neighbor Pi-Pi Stacking (Often Twisted/Offset)

Caption: Network of supramolecular interactions. The CF3 group acts as a multi-point acceptor for weak hydrogen bonds, stabilizing the crystal lattice despite steric bulk.

References

  • Wang, D. C., et al. (2012).[2] "5-Methyl-N-[2-(trifluoromethyl)phenyl]isoxazole-4-carboxamide."[2][3] Acta Crystallographica Section E, 68(5), o1450. Link

    • Key Data: Provides the structural proof of the perpendicular "twist" in -phenyl isoxazoles.
  • Zhang, X. W., & Hu, W. L. (2018).[4] "3-Difluoromethyl-5-[4-(trifluoromethyl)phenyl]isoxazole."[4] IUCrData, 3(4), x180486. Link

    • Key Data: Comparative data on difluoro- vs trifluoromethyl packing and layer structures.
  • Poh, J. S., et al. (2016).[5] "Synthesis of trifluoromethylated isoxazoles and their elaboration through inter- and intra-molecular C-H arylation." Organic & Biomolecular Chemistry, 14, 5983-5991.[5] Link

    • Key Data: Establishes the synthetic routes and regioselectivity confirm
  • Loup, S., et al. (2022). "Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles." International Journal of Molecular Sciences, 23(22), 14522.[6] Link

    • Key Data: Mechanistic insight and structural validation of regioisomers using precursors.
  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Structural Elements." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

    • Key Data: Authoritative review on the physical properties (Van der Waals radii, bond lengths) of Fluorine vs. Hydrogen/Methyl.

Sources

Safety Operating Guide

Operational Guide: End-of-Life Management and Disposal of 5-(Trifluoromethyl)isoxazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive, step-by-step operational guide for the safe handling and professional disposal of 5-(Trifluoromethyl)isoxazole-3-carbaldehyde, designed for laboratory and drug development professionals.

As a Senior Application Scientist, I frequently consult with drug development teams on the lifecycle management of fluorinated building blocks. 5-(Trifluoromethyl)isoxazole-3-carbaldehyde is a highly valuable intermediate in medicinal chemistry, prized for the unique pharmacokinetic properties imparted by its trifluoromethyl (-CF3) group and the reactivity of its aldehyde moiety.

However, the very features that make it chemically useful—specifically the ultra-stable carbon-fluorine (C-F) bonds—create significant logistical challenges for disposal [1]. Improper disposal of fluorinated organics can lead to environmental persistence or the generation of highly toxic byproducts. This guide outlines the scientifically grounded, field-proven protocols for managing this compound's waste stream in a professional laboratory setting.

The Mechanistic Causality of Fluorinated Waste Disposal

To understand the strict disposal requirements for 5-(Trifluoromethyl)isoxazole-3-carbaldehyde, one must look at its molecular structure. Standard chemical neutralization methods, such as simple base hydrolysis, are entirely ineffective for degrading the -CF3 group due to the high electronegativity of fluorine and the resulting bond dissociation energy of the C-F bond [1].

Furthermore, the reactive aldehyde group can oxidize in the presence of air to form the corresponding carboxylic acid, which can alter the pH of the waste stream and react with incompatible solvents.

Because unimolecular decomposition of highly fluorinated organics requires extreme energy, the only recognized, safe method for ultimate disposal is high-temperature thermal destruction (incineration) at a licensed facility equipped with alkali gas scrubbers [1]. If incinerated at standard temperatures, incomplete combustion will yield toxic Products of Incomplete Combustion (PICs) and hydrogen fluoride (HF) gas [2].

Quantitative Parameters for Thermal Destruction

When coordinating with your Environmental Health and Safety (EHS) department or a third-party waste vendor, ensure their facilities meet the following validated parameters for fluorinated organics [1]:

ParameterRequired Value/ConditionScientific Rationale
Minimum Temperature > 1,000°C (1,832°F)Required to overcome the high activation energy needed to cleave C-F bonds.
Residence Time Minimum 2.0 secondsEnsures complete unimolecular decomposition and prevents the formation of smaller fluorinated PICs.
Destruction Efficiency > 99.99%Regulatory standard to prevent environmental contamination by persistent fluorinated fragments.
Off-Gas Treatment Active Alkali ScrubbingNeutralizes corrosive and toxic Hydrogen Fluoride (HF) gas generated during combustion into benign fluoride salts.

Step-by-Step Laboratory Disposal Methodology

The following protocol provides a self-validating workflow for managing 5-(Trifluoromethyl)isoxazole-3-carbaldehyde waste at the bench before it is transferred to a licensed facility. Under no circumstances should laboratory personnel attempt to chemically degrade or thermally destroy this compound in-house.

Phase 1: Waste Segregation and Containment

Causality: Mixing fluorinated compounds with standard organic waste dilutes the halogen concentration, complicating the incineration process and drastically increasing institutional disposal costs.

  • Establish a Dedicated Stream: Designate a specific, chemically compatible waste container strictly for "Halogenated Organic Waste."

  • Select Compatible Materials: Use High-Density Polyethylene (HDPE) or PTFE-lined containers. Do not use standard metal cans. If the aldehyde oxidizes to an acid, or if trace moisture leads to minor HF generation over time, metal containers will corrode and fail.

  • Prevent Cross-Reactivity: Ensure no strong bases, amines, or oxidizing agents are added to this specific waste carboy, as the aldehyde moiety remains highly reactive and can undergo exothermic condensation reactions.

Phase 2: Labeling and Storage Validation

Causality: Accurate manifesting is required by law (e.g., RCRA guidelines) to ensure the downstream incinerator applies the correct thermal profile [3].

  • Apply Descriptive Labeling: Label the container with the full chemical name: "Waste: 5-(Trifluoromethyl)isoxazole-3-carbaldehyde (Halogenated Organic / Fluorinated)." Do not use abbreviations.

  • Secondary Containment: Place the primary waste container in a secondary containment tray made of polyethylene.

  • Self-Validating Check: Weekly, visually inspect the secondary containment for any liquid accumulation and check the primary container for swelling (which indicates off-gassing from unintended side reactions).

Phase 3: Institutional Transfer
  • Seal and Document: Once the container is 80% full, seal it with a vented cap (if stored in a temperature-fluctuating environment) to prevent pressure buildup.

  • EHS Handoff: Submit a waste collection request to your institutional EHS office. Explicitly note the presence of a trifluoromethyl group on the manifest so EHS routes the waste to a high-temperature incinerator equipped with acid-gas scrubbers[1].

Disposal Workflow Visualization

The following diagram illustrates the validated lifecycle of fluorinated organic waste, ensuring complete destruction and environmental protection.

G Bench Laboratory Generation 5-(Trifluoromethyl)isoxazole-3-carbaldehyde Segregation Waste Segregation (Dedicated Halogenated Stream) Bench->Segregation Primary Containment (HDPE/PTFE) EHS EHS Processing & Manifesting Segregation->EHS Institutional Transfer Incineration High-Temp Incineration (>1000°C, >2s residence) EHS->Incineration Licensed Facility Routing Scrubber Alkali Gas Scrubbing (HF Neutralization) Incineration->Scrubber Flue Gas (Contains HF) Disposal Safe Environmental Release / Ash Landfill Scrubber->Disposal Neutralized Effluent

Caption: Standardized institutional workflow for the safe segregation, thermal destruction, and neutralization of fluorinated organic waste.

References
  • Environmental Protection Agency (EPA). "Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams." EPA.gov,[Link]

  • Environmental Working Group (EWG). "EPA PFAS Disposal - Technical Issues and Concerns regarding Thermal Processes." EWG.org,[Link]

  • Baker Donelson. "Is 'Forever' Really Forever? EPA's New Guidance on PFAS Destruction and Disposal." BakerDonelson.com,[Link]

Personal protective equipment for handling 5-(Trifluoromethyl)isoxazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Guide to Personal Protective Equipment (PPE) and Handling for 5-(Trifluoromethyl)isoxazole-3-carbaldehyde

As a Senior Application Scientist, I recognize that standard Safety Data Sheets (SDS) often tell you what to do, but rarely explain why. For researchers and drug development professionals handling highly reactive building blocks like 5-(Trifluoromethyl)isoxazole-3-carbaldehyde (CAS: 1782200-22-9) , understanding the chemical causality behind safety protocols is the difference between a successful synthesis and a severe exposure incident.

This guide synthesizes technical accuracy with field-proven operational insights to provide a self-validating framework for handling this specific fluorinated heterocyclic aldehyde.

Mechanistic Hazard Profile: The Causality of Toxicity

To design an effective PPE strategy, we must first understand the molecular mechanisms that make 5-(Trifluoromethyl)isoxazole-3-carbaldehyde hazardous. This compound presents a tripartite threat:

  • Electrophilic Haptenation (Aldehyde Toxicity): The 3-carbaldehyde moiety is a hard electrophile. Upon dermal or respiratory contact, it undergoes rapid 1,2-addition reactions with the hard nucleophilic ε-amino groups of lysine residues in epidermal and mucosal proteins[1]. This forms a stable imine (Schiff base), a process known as protein haptenation, which is the primary molecular driver for severe allergic contact dermatitis and skin sensitization[2].

  • Enhanced Lipophilic Permeation (Fluorine Effect): The addition of the 5-trifluoromethyl (-CF3) group drastically alters the molecule's pharmacokinetic profile. Fluorination significantly increases the partition coefficient (LogP), granting the molecule exceptional lipophilicity[3]. This allows the compound to rapidly bypass the lipid-rich stratum corneum of the skin, turning a surface irritant into a systemic absorption hazard[4].

  • Pharmacological Off-Target Effects: The isoxazole core is a privileged scaffold frequently utilized in the synthesis of sphingosine-1-phosphate (S1P1) receptor agonists[5]. Accidental systemic exposure carries the risk of potent off-target pharmacological effects, including transient bradycardia and immunosuppression[5].

G Chem 5-(Trifluoromethyl) isoxazole-3-carbaldehyde Skin Epidermal Proteins (Lysine ε-amino groups) Chem->Skin High Lipophilicity (-CF3 mediated) Schiff Schiff Base Formation (Protein Haptenation) Skin->Schiff Nucleophilic Attack Sens Allergic Contact Dermatitis & Systemic Toxicity Schiff->Sens Immune Response PPE PPE Barrier (Butyl/Nitrile Gloves) PPE->Chem Blocks Permeation

Mechanistic pathway of aldehyde-induced skin sensitization and the interceptive role of PPE.

Quantitative Data: Physicochemical Drivers of PPE Selection

The following table summarizes how the physical properties of this compound dictate strict PPE requirements.

PropertyValue / CharacteristicHazard ImplicationMandated PPE / Control
Molecular Weight 165.07 g/mol Small molecular size allows rapid diffusion through microporous materials.High-density, non-porous gloves (Butyl rubber inner layer).
Lipophilicity (LogP) High (Driven by -CF3)Rapid permeation through the lipid-rich stratum corneum into systemic circulation[3].Immediate glove replacement upon contact; Tyvek lab coat.
Electrophilicity High (3-carbaldehyde)Covalent binding to skin proteins (haptenation) leading to severe sensitization[2].Full skin coverage; non-vented ocular protection.
Pharmacophore Isoxazole corePotential S1P1 receptor agonism causing cardiovascular/immune off-target effects[5].Strict handling within a Class II B2 BSC or Fume Hood.

Personal Protective Equipment (PPE) Matrix

Based on the mechanistic hazard profile, standard laboratory PPE is insufficient. Implement the following matrix:

  • Dermal Protection (Double-Gloving): Wear an inner layer of Butyl rubber gloves and an outer layer of Nitrile gloves .

    • Causality: The highly lipophilic -CF3 group acts as a permeation enhancer that can rapidly degrade standard thin nitrile over prolonged exposure[4]. Butyl rubber provides superior resistance to fluorinated organics, while the outer nitrile layer maintains tactile sensitivity.

  • Respiratory Protection: All handling must occur within a fully exhausted fume hood (face velocity 80-100 fpm).

    • Causality: Aldehydes are volatile respiratory sensitizers[1]. If weighing outside a hood is absolutely unavoidable, a half-mask respirator equipped with ABEK-P3 combination cartridges is mandatory.

  • Ocular Protection: Non-vented chemical splash goggles .

    • Causality: Standard safety glasses or vented goggles allow volatile aldehyde vapors to reach the cornea, where they will readily cross-link with ocular mucosal proteins.

  • Body Protection: A Tyvek or Teflon-coated lab coat with knit cuffs, fully buttoned, alongside closed-toe, non-porous footwear.

Operational Workflow & Handling Protocol

To ensure trustworthiness and safety, every protocol must be a self-validating system. Follow this step-by-step methodology for handling:

Step 1: Pre-Operational Validation

  • Action: Before opening the reagent bottle, validate your engineering controls. Tape a small strip of a Kimwipe to the bottom sash of your fume hood.

  • Validation: The strip should pull inward steadily. If it flutters outward or hangs still, airflow is compromised, and the procedure must be aborted immediately.

Step 2: Dispensing and Weighing

  • Action: Use a static-free (e.g., ceramic or grounded stainless steel) spatula. Fluorinated compounds often hold static charges, which can cause the powder to aerosolize when transferred.

  • Action: Weigh the material directly into a tared, sealable reaction vial inside the fume hood. Do not transport open weigh boats across the laboratory.

Step 3: Reaction Setup

  • Action: Purge the reaction vessel with inert gas (Nitrogen or Argon).

  • Causality: Aldehydes are prone to auto-oxidation into carboxylic acids upon prolonged exposure to atmospheric oxygen. Maintaining an inert atmosphere preserves the integrity of the 3-carbaldehyde group for your intended synthesis.

Step 4: Doffing and Decontamination

  • Action: Remove the outer nitrile gloves inside the fume hood and dispose of them in a hazardous waste bin before withdrawing your hands. This prevents the spread of invisible lipophilic contamination to laboratory door handles or instruments.

Spill Response and Chemical Quenching Plan

In the event of a spill, physical absorption is not enough; the chemical must be actively neutralized. We utilize a chemical quenching strategy that exploits the aldehyde's own electrophilic reactivity.

Step 1: Isolation & Evacuation Maximize fume hood ventilation. If the spill is outside the hood, evacuate the immediate area to prevent inhalation of sensitizing vapors.

Step 2: Chemical Quenching (Nucleophilic Addition) Spray or carefully pour a 10% aqueous Sodium Bisulfite (


) solution  over the spill.
  • Causality: The bisulfite anion acts as a strong nucleophile, attacking the electrophilic aldehyde carbon. This rapidly converts the volatile, reactive aldehyde into a stable, water-soluble, and non-volatile α-hydroxy sulfonate adduct.

Step 3: Validation of Neutralization

  • Self-Validating Step: Apply a few drops of Schiff's reagent to the edge of the quenched spill. If the reagent turns magenta, unreacted aldehyde remains; apply more bisulfite. If it remains colorless, the neutralization is complete and successful.

Step 4: Cleanup Absorb the neutralized aqueous mixture with an inert absorbent pad or vermiculite. Dispose of the material in a sealed container labeled as "Fluorinated Organic Waste - Chemically Quenched."

G Spill Chemical Spill (Reactive Aldehyde) Vent 1. Maximize Hood Ventilation & Isolate Area Spill->Vent Quench 2. Apply 10% Sodium Bisulfite (NaHSO3) Vent->Quench Adduct 3. Formation of Stable Bisulfite Adduct Quench->Adduct Nucleophilic Addition Validate 4. Validate Neutralization (Schiff's Reagent Test) Adduct->Validate Colorless = Safe

Step-by-step chemical quenching workflow for aldehyde spills using sodium bisulfite.

References

1.[2] Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. Chemical Research in Toxicology (2023). URL: [Link] 2.[1] Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. Chemical Research in Toxicology (2014). URL: [Link] 3.[3] Design of novel tazarotene derivatives as potential antipsoriatic drugs. Journal of Medicinal and Chemical Sciences (2019). URL: [Link] 4.[4] Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). National Institutes of Health / MDPI (2023). URL: [Link] 5.[5] US9216972B2 - Tricyclic heterocyclic compounds. Google Patents (2015). URL:

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.